Artesunate-d3
Description
Properties
CAS No. |
1316303-44-2 |
|---|---|
Molecular Formula |
C19H28O8 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i2D3 |
InChI Key |
FIHJKUPKCHIPAT-XJCJQZEVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@H]1OC(=O)CCC(=O)O)O[C@@](CC3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
88495-63-0 (unlabelled) |
Synonyms |
Butanedioic Acid Mono(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester; Artesunic Acid |
tag |
Artemisinin Impurities |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Artesunate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Artesunate and its deuterated analog, Artesunate-d3. This document outlines detailed experimental protocols for synthesis and analytical characterization, presents quantitative data in a structured format, and includes workflow diagrams for key processes. This compound, a stable isotope-labeled version of the potent antimalarial drug Artesunate, serves as an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.
Synthesis of this compound
The synthesis of this compound is analogous to that of unlabeled Artesunate, a well-established two-step process commencing from artemisinin.[1][2] The key to forming the deuterated analog is the use of a deuterated precursor, dihydroartemisinin-d3.
The general synthetic pathway involves:
-
Reduction of Artemisinin: The lactone moiety of artemisinin is reduced to a lactol, dihydroartemisinin (DHA).
-
Esterification: The resulting hydroxyl group of DHA is esterified with succinic anhydride to yield Artesunate.[2]
For the synthesis of this compound, the process starts with artemisinin and utilizes a deuterated reducing agent or a pre-deuterated artemisinin to produce dihydroartemisinin-d3, which is then esterified.
Synthesis Workflow
Caption: Synthetic pathway for Artesunate and this compound.
Experimental Protocol: Synthesis of Artesunate
This protocol is adapted from a scalable synthesis method.[1] The synthesis of this compound follows the same procedure, starting with dihydroartemisinin-d3.
Step 1: Synthesis of Dihydroartemisinin (DHA)
-
Suspend artemisinin (10.0 g, 35.4 mmol) in 60 mL of methanol in a round-bottom flask.
-
Cool the suspension in an ice bath to 0–5 °C.
-
Add sodium borohydride (3.35 g, 88.5 mmol) in small portions over 30 minutes with stirring.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir vigorously under an inert atmosphere (e.g., Argon) until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material (approximately 30 minutes).
-
Neutralize the mixture to pH 5–6 with a 30% solution of acetic acid in methanol.
-
Concentrate the mixture under reduced pressure.
-
The resulting residue can be purified by lyophilization or by extraction with ethyl acetate.
Step 2: Synthesis of Artesunate
-
Prepare a solution of succinic anhydride (4.93 g, 49.2 mmol) in 30 mL of isopropyl acetate in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.94 mL, 21.1 mmol) to the solution.
-
Add dihydroartemisinin (10.0 g, 35.2 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at ambient temperature for 4 hours.
-
Quench the reaction by adding water and adjust the pH to 5 with 2 N sulfuric acid.
-
Stir for a few minutes to achieve phase separation.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure to yield Artesunate. The product can be further purified by recrystallization.[1]
Characterization of this compound
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound. These methods are also applicable to the unlabeled compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Quantitative Data
Table 1: Physicochemical and Chromatographic Data
| Parameter | Artesunate | This compound | Reference(s) |
| Molecular Formula | C₁₉H₂₈O₈ | C₁₉H₂₅D₃O₈ | [3] |
| Molecular Weight | 384.42 g/mol | 387.44 g/mol | [3] |
| Melting Point | 131–133 °C | Not available | [1] |
| HPLC Retention Time | ~6.12 min | Expected to be similar to Artesunate | [4] |
Table 2: Mass Spectrometry Data
| Ion | Observed m/z (Artesunate) | Expected m/z (this compound) | Reference(s) |
| [M+NH₄]⁺ | 402 | 405 | [4] |
| [M+Na]⁺ | 407 | 410 | [5] |
| [M+K]⁺ | 423 | 426 | [5] |
| Common Fragment 1 | 284 | 284 or 287 (depending on fragment) | [4] |
| Common Fragment 2 | 267 | 267 or 270 (depending on fragment) | [4] |
Experimental Protocols for Characterization
2.3.1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of Artesunate and its deuterated analog.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Syncronis C18, 5 µm, 100 x 2.1 mm.[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[6]
-
Flow Rate: 0.30 mL/min.[6]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 220 nm.[6]
-
Sample Preparation: Dissolve the sample in acetonitrile to a known concentration (e.g., 1 mg/mL).[2]
2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the confirmation of molecular weight and for structural elucidation through fragmentation analysis.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole).
-
Chromatographic Conditions: As described for HPLC.
-
Mass Spectrometer Settings (example for ESI+):
-
Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) and characteristic fragment ions. For this compound, a mass shift of +3 Da is expected for the molecular ion compared to unlabeled Artesunate.
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of the synthesized molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment of the molecule. For this compound, the signal corresponding to the deuterated methyl group will be absent.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) are compared with known values for Artesunate.[1][7] The absence of a proton signal in the ¹H NMR spectrum and a change in the multiplicity of the corresponding carbon signal in the ¹³C NMR spectrum will confirm the position of deuteration.
Conclusion
This technical guide provides the essential protocols and data for the synthesis and characterization of this compound. The synthesis is based on a well-established, scalable method for unlabeled Artesunate, with the critical modification of using a deuterated precursor. The characterization relies on standard analytical techniques, with the expected isotopic shifts in mass spectrometry being a key confirmation point for the successful synthesis of the deuterated compound. While specific experimental data for this compound is limited in the public domain, the information provided herein, combined with the foundational knowledge of Artesunate, offers a robust framework for researchers and drug development professionals working with this important molecule.
References
- 1. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artesunate - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. rdw.rowan.edu [rdw.rowan.edu]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deuterated Artesunate Analogs in Advancing Pharmacokinetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone in the treatment of severe malaria.[1] Its rapid metabolism and short half-life necessitate precise pharmacokinetic profiling to optimize dosing regimens and ensure therapeutic efficacy.[2] In this context, stable isotope-labeled internal standards, such as deuterated analogs of artesunate (e.g., Artesunate-d3 or Artesunate-d4), are indispensable tools in bioanalytical research.[3] This guide provides a comprehensive overview of the application of this compound as an internal standard in mass spectrometry-based quantification of artesunate and its active metabolite, dihydroartemisinin (DHA), in biological matrices.
Core Application: Internal Standard in Mass Spectrometry
In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a structural analog of the analyte that exhibits similar chemical and physical properties but is isotopically distinct, allowing it to be differentiated by the mass spectrometer. Deuterated compounds like this compound serve this purpose by co-eluting with the analyte during chromatography and experiencing similar ionization effects in the mass spectrometer's source, thereby correcting for variations in sample preparation and instrument response.[4]
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for quantifying artesunate and DHA in plasma samples using a deuterated internal standard is depicted below. This process involves sample preparation to isolate the analytes, followed by separation and detection using LC-MS/MS.
Workflow for bioanalytical quantification of Artesunate.
Detailed Experimental Protocols
A robust and validated bioanalytical method is paramount for reliable pharmacokinetic data. Below is a representative protocol for the simultaneous quantification of artesunate and DHA in human plasma, adapted from established methodologies.[4][5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Aliquoting : Transfer 50 µL of human plasma into a 96-well plate.
-
Internal Standard Spiking : Add the deuterated internal standard (e.g., this compound/d4) to each sample.
-
Protein Precipitation : Precipitate plasma proteins by adding a suitable organic solvent like acetonitrile.
-
Solid-Phase Extraction :
-
Condition an SPE plate (e.g., Poroshell 120 EC-C18) with methanol followed by water.[4]
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate to remove interferences.
-
Elute the analytes (artesunate, DHA, and the IS) with an appropriate elution solvent.
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column : A C18 column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm) is commonly used for separation.[4]
-
Mobile Phase : A gradient elution with a mixture of aqueous formic acid and acetonitrile with formic acid is typically employed.[6]
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be utilized.[6]
Quantitative Data in Pharmacokinetic Studies
The use of deuterated internal standards has enabled the precise determination of key pharmacokinetic parameters for artesunate and DHA. The following tables summarize representative data from various studies.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Artesunate | Dihydroartemisinin (DHA) | Reference |
| Linear Range | 1 - 2,500 nM | 165 - 16,500 nM | [4] |
| (0.4 - 961.1 ng/mL) | (46.9 - 4,691.8 ng/mL) | ||
| LLOQ | 3.20 nM (1.23 ng/mL) | 5.33 nM (1.52 ng/mL) | [5] |
| Intra-assay Precision (%CV) | ≤ 8.9% | ≤ 8.9% | [7] |
| Inter-assay Precision (%CV) | ≤ 10.7% | ≤ 10.7% | [5] |
| Accuracy (% deviation) | -5.7 to 3.5% | -5.7 to 3.5% | [4] |
| Recovery | ≥ 95% | ≥ 95% | [5] |
Table 2: Pharmacokinetic Parameters of Artesunate and DHA in Healthy Volunteers (4 mg/kg IV dose)
| Parameter | Artesunate | Dihydroartemisinin (DHA) | Reference |
| Cmax (ng/mL) | 3260 (1020–164000) | 3140 (1670–9530) | [8] |
| Tmax (hr) | - | 0.14 (0.06 - 6.07) | [8] |
| AUC (ng·h/mL) | 727 (290–111256) | 3492 (2183–6338) | [8] |
| Elimination Half-life (t½) (hr) | 0.25 (0.1 - 1.8) | 1.31 (0.8 - 2.8) | [8] |
Signaling and Metabolic Pathways
Artesunate is a prodrug that is rapidly hydrolyzed in the body to its pharmacologically active metabolite, dihydroartemisinin (DHA).[9] The therapeutic effects of artesunate and DHA are attributed to the cleavage of the endoperoxide bridge in the presence of heme, which generates reactive oxygen species (ROS).[10][11] These ROS cause oxidative stress and damage to parasite proteins and membranes, leading to parasite death.[10][11]
Metabolic activation and mechanism of action of Artesunate.
Conclusion
Deuterated analogs of artesunate, such as this compound, are critical tools in modern bioanalytical research. Their use as internal standards in LC-MS/MS assays allows for the highly accurate and precise quantification of artesunate and its active metabolite, DHA, in biological matrices. This capability is fundamental to defining the pharmacokinetic profile of artesunate, which in turn informs optimal clinical use and supports the development of new therapeutic strategies for malaria and other potential indications. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled standards in advancing drug development and clinical pharmacology.
References
- 1. Artesunate - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic profiles of artesunate following multiple intravenous doses of 2, 4, and 8 mg/kg in healthy volunteers: Phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified liquid chromatography-mass spectrometry assay for artesunate and dihydroartemisinin, its metabolite, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 11. Antimalarial action of artesunate involves DNA damage mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quintessential Guide to Artesunate-d3: A Stable Isotope Labeled Internal Standard for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Artesunate-d3, a deuterium-labeled stable isotope of the potent antimalarial drug, Artesunate. This document serves as a critical resource for researchers and drug development professionals engaged in the quantitative bioanalysis of Artesunate, offering detailed experimental protocols, data presentation, and a thorough examination of its metabolic pathways. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and reliable results in pharmacokinetic and other drug metabolism studies by correcting for variability in sample preparation and instrument response.[1]
Introduction to Artesunate and the Role of Internal Standards
Artesunate is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is a cornerstone in the treatment of malaria, particularly severe malaria, and is often used in combination therapies.[2] Accurate quantification of Artesunate and its active metabolite, dihydroartemisinin (DHA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules like Artesunate due to its high sensitivity and selectivity.[3] However, the accuracy and precision of LC-MS/MS assays can be influenced by various factors, including matrix effects and variability in sample extraction and instrument performance. To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is essential.[4][5] An ideal SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby providing a reliable means for normalization and accurate quantification.
Physicochemical Properties of this compound
This compound is a deuterated analog of Artesunate. The deuterium labels provide a mass shift that allows for its differentiation from the unlabeled Artesunate during mass spectrometric analysis, without significantly altering its chemical and physical properties.
| Property | Value |
| Chemical Name | Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester-d3 |
| Molecular Formula | C₁₉H₂₅D₃O₈ |
| Molecular Weight | Approximately 387.44 g/mol |
| CAS Number | Not readily available in searched literature. |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol |
Bioanalytical Method Using this compound as an Internal Standard
This section outlines a representative experimental protocol for the quantification of Artesunate in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is a composite based on established methods for the analysis of Artesunate and similar compounds, as a specific, detailed published method for this compound was not identified in the conducted search.
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of Artesunate using this compound.
Caption: A typical bioanalytical workflow for the quantification of Artesunate in plasma using an internal standard.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
Artesunate reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
3.2.2. Preparation of Stock and Working Solutions
-
Artesunate Stock Solution (1 mg/mL): Accurately weigh and dissolve Artesunate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Artesunate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
3.2.3. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Artesunate: [M+NH₄]⁺ m/z 402 → 285 (hypothetical, based on literature for Artesunate) this compound: [M+NH₄]⁺ m/z 405 → 288 (hypothetical) |
| Collision Energy | Optimized for each transition |
Method Validation and Quantitative Data
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and results.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Artesunate | 1 - 1000 | Linear, 1/x² weighting | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Artesunate | Low (3) | > 85 | 90 - 110 |
| High (800) | > 85 | 90 - 110 | |
| This compound | Mid (100) | > 85 | 90 - 110 |
Metabolism of Artesunate
Artesunate is a prodrug that is rapidly hydrolyzed in vivo to its pharmacologically active metabolite, dihydroartemisinin (DHA). This conversion is primarily mediated by plasma esterases. DHA is then further metabolized, mainly through glucuronidation by UGT1A9 and UGT2B7, to form inactive glucuronide conjugates that are excreted. A minor metabolic pathway involving CYP2A6 may also contribute to the metabolism of Artesunate.[6]
The following diagram illustrates the primary metabolic pathway of Artesunate.
Caption: The primary metabolic pathway of Artesunate to its active metabolite DHA and subsequent inactivation.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Artesunate in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays effectively corrects for analytical variability, ensuring the reliability of pharmacokinetic and other drug metabolism data. The experimental protocol and validation parameters outlined in this guide provide a robust framework for researchers and scientists in the field of antimalarial drug development. The understanding of Artesunate's metabolic pathway is also critical for interpreting bioanalytical results and understanding its in vivo disposition. The continued application of such rigorous analytical methodologies is vital for the advancement of malaria treatment and control.
References
- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Artesunate Alone and in Combination with Sulfadoxine/Pyrimethamine in Healthy Sudanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sources and Applications of Artesunate-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sources, quality attributes, and key applications of Artesunate-d3. This stable isotope-labeled internal standard is crucial for the accurate quantification of the antimalarial drug Artesunate in various biological matrices.
Commercial Availability and Specifications
This compound is available from several specialized chemical suppliers. While specific details may vary by lot, the following tables summarize typical product specifications and commercial sources. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from their chosen supplier for the most accurate and up-to-date information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | Butanedioic Acid Mono[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-d3-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester | [1] |
| CAS Number | 1316303-44-2 | [1] |
| Molecular Formula | C₁₉H₂₅D₃O₈ | [1][2] |
| Molecular Weight | 387.44 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, ethanol, acetone, chloroform | [5] |
| Storage | Store at 2-8°C, protected from light and moisture | [1] |
Table 2: Commercial Sources for this compound
| Supplier | Website | Available Quantities | Purity |
| MedchemExpress | --INVALID-LINK-- | 1 mg, 5 mg, 10 mg | ≥98% |
| Pharmaffiliates | --INVALID-LINK-- | Inquire for details | Pharmaceutical Standard |
| Aquigen Bio Sciences | --INVALID-LINK-- | Inquire for details | Reference Standard |
| Xcess Biosciences | --INVALID-LINK-- | Inquire for details | ≥98% |
| Santa Cruz Biotechnology | --INVALID-LINK-- | 1 mg, 5 mg | ≥98% |
Experimental Protocols
Synthesis of this compound (Adapted)
Materials:
-
Dihydroartemisinin-d3 (DHA-d3)
-
Succinic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Dissolution: Dissolve Dihydroartemisinin-d3 and a molar excess of succinic anhydride in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: Add triethylamine or pyridine to the solution dropwise while stirring. The base acts as a catalyst and scavenger for the acidic byproduct.
-
Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Quality Control and Quantification using this compound as an Internal Standard by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Artesunate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Stock Solutions and Standards:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Internal Standard Solution (100 ng/mL): Dilute the stock solution with the appropriate solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of non-labeled Artesunate into the same biological matrix as the samples to be analyzed (e.g., plasma, serum).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (or calibration standard), add a fixed volume (e.g., 10 µL) of the this compound working internal standard solution.
-
Add a protein precipitating agent, such as three volumes of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions (Representative):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
Table 3: Representative MRM Transitions for Artesunate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Artesunate | 385.2 | 285.1, 163.1 |
| This compound | 388.2 | 288.1, 163.1 |
4. Data Analysis:
-
Quantify the concentration of Artesunate in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve.
Signaling Pathways and Experimental Workflows
While this compound is primarily an analytical tool, its non-deuterated counterpart, Artesunate, is known to modulate several key cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and related fields. The biological effects of this compound are expected to be identical to those of Artesunate.
Key Signaling Pathways Modulated by Artesunate
Artesunate has been shown to exert its biological effects, including its anticancer and anti-inflammatory properties, through the modulation of several signaling pathways.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Caption: Artesunate's inhibitory effects on key signaling pathways.
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines a typical workflow for the validation of a bioanalytical method using this compound as an internal standard.
Caption: Workflow for bioanalytical method validation using an internal standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS No: NA [aquigenbio.com]
- 3. This compound | C19H28O8 | CID 71313492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemfaces.com [chemfaces.com]
- 5. abmole.com [abmole.com]
- 6. Anti-Malarial Drug Artesunate Attenuates Experimental Allergic Asthma via Inhibition of the Phosphoinositide 3-Kinase/Akt Pathway | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Anti-malarial drug artesunate attenuates experimental allergic asthma via inhibition of the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artesunate inhibits proliferation, migration, and invasion of thyroid cancer cells by regulating the PI3K/AKT/FKHR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. academic.oup.com [academic.oup.com]
- 12. Artesunate Inhibits Apoptosis and Promotes Survival in Schwann Cells via the PI3K/AKT/mTOR Axis in Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Artesunate inhibits airway remodeling in asthma via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Artesunate attenuates inflammatory injury and inhibits the NF-κB pathway in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Artesunate attenuates proliferation of epithelial cells by downregulating the NF-κB and AKT signaling pathways in benign mammary gland hyperplasia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Artesunate inhibits airway remodeling in asthma via the MAPK signaling pathway [frontiersin.org]
- 20. Artesunate regulates the proliferation and differentiation of neural stem cells by activating the JAK‑2/STAT‑3 signaling pathway in ischemic stroke - ProQuest [proquest.com]
- 21. Artesunate inhibits airway remodeling in asthma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The therapeutic effect of artesunate on rosacea through the inhibition of the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. adooq.com [adooq.com]
Certificate of Analysis: Artesunate-d3 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and impurity profile associated with Artesunate-d3, a deuterated internal standard crucial for the accurate quantification of Artesunate in biological matrices. The information presented herein is essential for researchers and professionals engaged in drug development, pharmacokinetic studies, and quality control of Artesunate-based therapies.
Physicochemical Properties and Specifications
This compound is a stable, isotopically labeled form of Artesunate, a potent antimalarial agent. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.
Table 1: General Properties of this compound
| Property | Specification |
| Chemical Name | Butanedioic Acid Mono[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-d3-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester-d3; Artesunic Acid-d3[1] |
| Molecular Formula | C₁₉H₂₅D₃O₈[2] |
| Molecular Weight | 387.44 g/mol [1][2] |
| CAS Number | 1316303-44-2[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (≥ 60 mg/mL), Ethanol (~20 mg/mL), and DMF (~11 mg/mL)[3][4] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture[1] |
Table 2: Quality Control Specifications
| Test | Specification |
| Purity (by HPLC) | ≥ 98%[3][5] |
| Isotopic Purity | ≥ 99% Deuterium |
| Water Content (KF) | ≤ 0.5% |
| Residual Solvents | Meets USP <467> limits |
| Related Substances | Individual Impurity ≤ 0.5%[6] |
| Total Impurities ≤ 1.0% |
Experimental Protocols
The following sections detail the methodologies used to ascertain the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of this compound and to identify and quantify any related substances.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Gemini C18 (100 x 4.6 mm, 3 µm)[7]
-
Mobile Phase: A mixture of Phosphate buffer (pH 3.0) and acetonitrile in a ratio of 48:60 (v/v) at an isocratic elution.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector: UV at 216 nm[7]
-
Injection Volume: 20 µL
-
Run Time: 30 minutes
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity
Objective: To confirm the molecular weight and determine the isotopic enrichment of Deuterium in this compound.
Instrumentation and Conditions:
-
System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325°C
-
Sheath Gas Flow: 11 L/min
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in acetonitrile.
-
Infusion: Directly infuse the sample solution into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum.
-
Analysis: Determine the molecular ion peak corresponding to this compound. The isotopic distribution is analyzed to calculate the percentage of deuterated species. For this compound, the expected molecular ion [M+NH₄]⁺ is m/z 405.4, compared to the non-labeled Artesunate [M+NH₄]⁺ at m/z 402.4.[8]
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
Objective: To confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Solvent: Deuterated methanol (Methanol-d₄)[9]
-
Internal Standard: Caffeine[9]
-
Temperature: 25°C
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of Methanol-d₄.
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Analysis: The spectrum is compared to a reference spectrum of non-labeled Artesunate. The absence of a signal at the position corresponding to the deuterated methyl group confirms successful labeling. For quantitation, the ¹H NMR signal at 5.51 ppm (singlet) can be used.[9]
Karl Fischer (KF) Titration for Water Content
Objective: To determine the water content in the this compound sample.
Instrumentation and Conditions:
-
System: Mettler Toledo C30S Coulometric KF Titrator or equivalent
-
Reagent: Hydranal™-Coulomat AG or equivalent
-
Titration Mode: Coulometric
Procedure:
-
System Preparation: The titration cell is conditioned to a dry state.
-
Sample Introduction: Accurately weigh a suitable amount of the this compound sample (typically 10-50 mg) and introduce it into the titration cell.[10]
-
Titration: The titration is initiated and proceeds until the endpoint is reached.
-
Calculation: The instrument automatically calculates the water content as a percentage of the sample weight. The method is based on the quantitative reaction of water with an iodine-sulfur dioxide-base mixture.[11]
Impurity Profile
The quality control of this compound includes monitoring for known related substances and potential degradation products.[12]
Table 3: Common Impurities of Artesunate
| Impurity Name | Typical Source |
| Dihydroartemisinin (DHA) | Starting material and degradation product[12] |
| Artemisinin | Starting material |
| Anhydrodihydroartemisinin | Degradation product[6] |
| Artesunate 10α,10β-Succinate Dimer | Process-related impurity[13] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS No: NA [aquigenbio.com]
- 3. abmole.com [abmole.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. veeprho.com [veeprho.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
A Technical Deep Dive: Comparative Physicochemical Properties of Artesunate and its Deuterated Analog, Artesunate-d3
For Immediate Release
[City, State] – In the landscape of pharmaceutical research and development, a thorough understanding of the physical and chemical properties of active pharmaceutical ingredients (APIs) and their isotopically labeled counterparts is paramount. This technical guide provides an in-depth comparison of the physicochemical characteristics of Artesunate, a cornerstone in antimalarial therapy, and its deuterated analog, Artesunate-d3. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their core properties, the methodologies for their determination, and the biological pathways they influence.
Core Physical and Chemical Properties
A comparative summary of the fundamental physical and chemical properties of Artesunate and this compound is presented below. While extensive data is available for Artesunate, specific quantitative physical property data for this compound is less prevalent in publicly accessible literature.
Table 1: Comparison of Physical and Chemical Properties
| Property | Artesunate | This compound |
| Chemical Formula | C₁₉H₂₈O₈[1][2] | C₁₉H₂₅D₃O₈[3] |
| Molecular Weight | 384.42 g/mol [1][4][5] | 387.44 g/mol [3] |
| Appearance | Fine white crystalline powder[1][2] | White Solid[4] |
| Melting Point | 132-135 °C[1][2][6][7][8] | Not explicitly stated in available literature. |
| Solubility | - Slightly soluble in water[1][8]. - Soluble in acetone (33.4 mg/mL)[7], ethanol (~20 mg/mL)[7][9], DMSO (~14 mg/mL)[7][9], and dimethylformamide (~11 mg/mL)[7][9]. - Sparingly soluble in chloroform[4]. | Soluble in Chloroform, DMSO, Methanol, and Water[4]. Quantitative data not readily available. |
| Stability | Poor stability in aqueous solutions at neutral or acidic pH[2][10]. | Information not readily available. |
Experimental Protocols
The determination of the physicochemical properties of APIs like Artesunate and this compound requires standardized and rigorous experimental protocols. Below are detailed methodologies for two key experiments.
Determination of Melting Point (Capillary Method)
The melting point of a powdered substance is a critical indicator of its purity and is determined as a melting range. The capillary method is a widely accepted pharmacopeial technique.[1][2][5][11][12]
Objective: To determine the temperature range over which the solid API transitions to a liquid state.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (thin-walled, closed at one end).
-
Mortar and pestle.
-
Sample packing wire.
Procedure:
-
Sample Preparation: The API powder is finely ground using a mortar and pestle to ensure homogeneity and efficient heat transfer. The sample must be thoroughly dried to remove any residual solvent.[12]
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the closed end, forming a compact column of 2-4 mm in height.[2][5]
-
Measurement:
-
The capillary tube is inserted into the heating block of the melting point apparatus.
-
The apparatus is programmed to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[2]
-
The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the clear point. The melting range is the interval between these two temperatures.
-
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a substance in a particular solvent.[13][14][15][16][17]
Objective: To determine the saturation concentration of the API in an aqueous medium at a specific temperature.
Apparatus:
-
Orbital shaker or other suitable agitation device, preferably with temperature control.
-
Stoppered flasks or vials.
-
Analytical balance.
-
pH meter.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Preparation of Saturated Solution: An excess amount of the API powder is added to a flask containing a known volume of the aqueous medium (e.g., purified water, buffer of a specific pH). The excess solid ensures that equilibrium is reached at saturation.[14]
-
Equilibration: The flask is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The mixture is shaken for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended particles.
-
Concentration Analysis: The concentration of the dissolved API in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) at the specified temperature and pH.
Biological Signaling Pathways
Artesunate exerts its therapeutic effects through complex mechanisms of action, including the modulation of host and parasite signaling pathways.
Artesunate's Interaction with the STAT3 Signaling Pathway
Artesunate has been identified as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often aberrantly activated in various diseases, including cancer.
Caption: The STAT3 signaling pathway and the inhibitory action of Artesunate.
Artesunate's Inhibition of Plasmodium falciparum Exported Protein 1 (EXP1)
A key mechanism of Artesunate's antimalarial activity is the potent inhibition of the Plasmodium falciparum exported protein 1 (EXP1), a glutathione S-transferase essential for parasite survival.
Caption: Inhibition of EXP1 by Artesunate leading to parasite death.
This guide provides a foundational understanding of the physicochemical properties of Artesunate and this compound. Further research is warranted to fully elucidate the quantitative properties of the deuterated analog to support its application in advanced pharmaceutical development and metabolic studies.
References
- 1. thinksrs.com [thinksrs.com]
- 2. pharmadekho.com [pharmadekho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. westlab.com [westlab.com]
- 6. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Artesunate CAS#: 88495-63-0 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Artesunate (WR-256283) | Antimalarial | TargetMol [targetmol.com]
- 11. mt.com [mt.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. who.int [who.int]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methodological & Application
Proposed Application Note: Quantification of Artesunate in Human Plasma by LC-MS/MS Using Artesunate-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Artesunate in human plasma. The method utilizes a stable isotope-labeled internal standard, Artesunate-d3, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. Sample preparation involves a straightforward protein precipitation procedure. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This proposed method is designed to be robust and suitable for pharmacokinetic studies and therapeutic drug monitoring of Artesunate.
Introduction
Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria, particularly for severe cases.[1] It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1] Accurate and reliable quantification of Artesunate in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for optimizing dosing regimens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for potential variability. This application note outlines a proposed method using this compound as the internal standard for the quantification of Artesunate. While specific literature on the use of this compound is not widely available, this protocol is based on established and validated methods for Artesunate analysis.[1][2][3]
Experimental
Materials and Reagents
-
Artesunate reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., heparin)
Sample Preparation
A simple and rapid protein precipitation method is proposed for the extraction of Artesunate and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Spike 50 µL of plasma with 10 µL of this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is proposed to be performed on a C18 analytical column.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is proposed for detection.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Artesunate | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | [M+NH₄]⁺ 402.2 | [M+NH₄]⁺ 405.2 |
| Product Ion (m/z) | 285.1 | 288.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |
Proposed Method Validation
The proposed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.
Table 3: Proposed Method Validation Parameters
| Parameter | Proposed Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Assessed for freeze-thaw, short-term, and long-term storage |
Workflow Diagram
Caption: Proposed experimental workflow for the quantification of Artesunate in human plasma.
Discussion
The proposed LC-MS/MS method using this compound as an internal standard is designed to provide a robust and reliable assay for the quantification of Artesunate in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring accurate results. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential for studies involving a large number of samples. The proposed chromatographic and mass spectrometric conditions are based on established methods for similar analytes and should provide a good starting point for method development and validation.[1][2][3]
Conclusion
This application note details a proposed LC-MS/MS method for the quantification of Artesunate in human plasma using this compound as an internal standard. The method is designed to be sensitive, selective, and high-throughput, making it suitable for a variety of research applications, including pharmacokinetic studies and therapeutic drug monitoring. It is recommended that this proposed method be fully validated according to regulatory guidelines before its implementation for the analysis of clinical or preclinical samples.
References
- 1. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Artesunate and Dihydroartemisinin in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the antimalarial drug Artesunate (ART) and its active metabolite Dihydroartemisinin (DHA) in human plasma. The protocols provided are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring. The methodologies cover various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, offering flexibility based on laboratory resources and desired sample purity. The described LC-MS/MS method demonstrates high selectivity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.
Introduction
Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone in the treatment of malaria, particularly for severe cases. Following administration, Artesunate is rapidly hydrolyzed to its biologically active metabolite, Dihydroartemisinin. Accurate quantification of both compounds in biological matrices is crucial for understanding their pharmacokinetic profiles, ensuring therapeutic efficacy, and assessing patient compliance. This document provides detailed protocols for the reliable determination of ART and DHA in human plasma by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Artesunate (Reference Standard)
-
Dihydroartemisinin (Reference Standard)
-
Artemisinin or stable isotope-labeled ART/DHA (Internal Standard)
-
HPLC-grade Acetonitrile, Methanol, Ethyl Acetate, Dichloromethane, tert-Butyl methyl ether
-
Formic Acid, Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Protocol 1: Sample Preparation by Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.[1]
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma, add a small volume (e.g., 5 µL) of the internal standard working solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to protein precipitation.[2][3][4]
-
Sample Thawing and Spiking: Thaw and vortex plasma samples as described above. Spike with the internal standard.
-
Extraction Solvent Addition: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and tert-butyl methyl ether (8:2 v/v)) to the plasma sample.[4]
-
Extraction: Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
-
Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and can be automated for high-throughput applications.[5][6][7]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (spiked with internal standard and diluted with an acidic buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are general conditions that can be adapted based on the specific instrument and column available.
Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 50 x 2.1 mm, 2.7 µm[5] | XTerra MS C18, 100 x 2.1 mm, 3.5 µm[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 3.5[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.3 mL/min[8] | 0.4 mL/min |
| Gradient | Isocratic (50:50 A:B)[8] or Gradient | Gradient |
| Injection Volume | 5 - 30 µL[1][2] | 10 µL |
| Column Temp. | 35°C | 40°C |
| Run Time | ~12 minutes[1] | ~10 minutes |
Mass Spectrometric Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][8] or APCI[2][3] |
| MRM Transitions | See Table 2 |
| Dwell Time | 200 ms[8] |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Table 1: Summary of Quantitative Performance Data from Literature
| Parameter | Method 1 (Protein Precipitation, LC-MS)[1] | Method 2 (LLE, LC-MS)[2][3] | Method 3 (SPE, LC-MS/MS)[5] |
| Linearity Range (ART) | 1.23 - 1153 ng/mL | 25 - 1000 ng/mL | 0.4 - 961.1 ng/mL |
| Linearity Range (DHA) | 1.52 - 1422 ng/mL | 10 - 1000 ng/mL | 46.9 - 4691.8 ng/mL |
| LLOQ (ART) | 1.23 ng/mL | 25 ng/mL | 0.4 ng/mL |
| LLOQ (DHA) | 1.52 ng/mL | 10 ng/mL | 46.9 ng/mL |
| Intra-assay Precision (%CV) | ≤10.7% | < 15% | 1.5 - 10.9% |
| Inter-assay Precision (%CV) | ≤10.7% | < 15% | 2.7 - 5.8% |
| Accuracy (% Bias) | ±12.4% | Within ±15% | -5.7 to 3.5% |
| Recovery | ≥95% | Not Reported | >85% |
Table 2: Example MRM Transitions for ART and DHA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Artesunate (ART) | 402.2 ([M+NH4]+)[1] | 267.1 | 15 |
| Dihydroartemisinin (DHA) | 302.2 ([M+NH4]+)[1] | 163.1 | 20 |
| Artemisinin (IS) | 300.2 ([M+NH4]+)[1] | 255.1 | 18 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation and Visualization
Experimental Workflow Diagrams
Caption: Overview of sample preparation and LC-MS/MS analysis workflows.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS methods provide reliable and high-throughput quantification of Artesunate and Dihydroartemisinin in human plasma. The choice of sample preparation technique can be tailored to the specific needs of the study, balancing throughput with the requirement for sample cleanliness. The validation data summarized from the literature demonstrates that these methods are accurate, precise, and sensitive, making them well-suited for pharmacokinetic and clinical research applications.
References
- 1. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cellbiopharm.com [cellbiopharm.com]
Application Notes and Protocols for Artesunate Analysis in Plasma
Introduction
Artesunate (AS), a semi-synthetic derivative of artemisinin, is a cornerstone of modern malaria therapy. It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA). Accurate quantification of both AS and DHA in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. However, the inherent instability of the endoperoxide bridge in artemisinin and its derivatives, coupled with the rapid in-vitro hydrolysis of artesunate by plasma esterases, presents significant challenges for bioanalysis.
This document provides detailed application notes and standardized protocols for the preparation of plasma samples for the quantitative analysis of artesunate and dihydroartemisinin, primarily by liquid chromatography-mass spectrometry (LC-MS). Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Adherence to these protocols is critical for ensuring the stability of the analytes and generating reliable, reproducible data.
Analyte Stability Considerations
Artesunate is highly susceptible to degradation in biological matrices. Its ester linkage is rapidly cleaved by plasma esterases to form DHA. Both AS and DHA are sensitive to temperature and pH. Therefore, immediate processing of blood samples after collection is paramount. Blood should be collected in tubes containing an anticoagulant (e.g., heparin) and an esterase inhibitor (e.g., sodium fluoride). Plasma should be separated by centrifugation at 4°C as soon as possible. If immediate analysis is not possible, plasma samples should be stored at -80°C. Samples should be kept on ice during all handling and preparation steps.
Overall Sample Preparation Workflow
The selection of a sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity requirements, and available resources. The following diagram illustrates the general workflow for the three main techniques.
Caption: General workflow for plasma sample preparation for Artesunate analysis.
Quantitative Data Summary
The following table summarizes key performance metrics for the different sample preparation methods based on published literature. This allows for a direct comparison of the efficiency and robustness of each technique.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Internal Standard | Artemisinin | Artemisinin | Artemisinin |
| Extraction Solvent(s) | Acetonitrile | Ethyl Acetate, Dichloromethane & tert-methyl butyl ether (8:2 v/v) | Methanol, 1M Acetic Acid (priming) |
| Recovery (%) - Artesunate | 74.3 - 98% | 89 - 108% | 93.5 - 94.7% |
| Recovery (%) - DHA | 95 - 115% | 80 - 112% | 78.4 - 84.4% |
| Matrix Effect | Not significant | Within acceptable limits | Not significant |
| Lower Limit of Quantification (LLOQ) | AS: 1.23 ng/mL DHA: 1.52 ng/mL | AS: 10 ng/mL DHA: 10 ng/mL | AS: 5 ng/mL DHA: 5 ng/mL |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma to denature and precipitate proteins.
Caption: Workflow for the Protein Precipitation protocol.
Protocol:
-
Pipette 100 µL of thawed plasma sample into a pre-chilled microcentrifuge tube.
-
Add the internal standard solution (e.g., artemisinin in plasma).
-
Add 200 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the clear supernatant and transfer it to an autosampler vial for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving behind many endogenous matrix components.
Caption: Workflow for the Liquid-Liquid Extraction protocol.
Protocol:
-
To 1 mL of plasma, add the internal standard (e.g., 200 ng of artemisinin).
-
Add 0.5 mL of a saturated sodium chloride solution and vortex mix.
-
Add 2 mL of ethyl acetate and shake vigorously for 1 minute.
-
Separate the phases. If an emulsion forms, centrifuge at 2000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) and inject it into the LC-MS system.
Solid-Phase Extraction (SPE)
SPE offers the most rigorous sample cleanup, leading to the lowest matrix effects and potentially the highest sensitivity. This technique utilizes a solid sorbent to retain the analytes while interfering substances are washed away.
Caption: Workflow for the Solid-Phase Extraction protocol.
Protocol:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X 60mg/3mL) by passing 1 mL of methanol followed by 1 mL of 1M acetic acid.
-
Add internal standard to the plasma sample.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances. The wash solvent will depend on the specific SPE sorbent and analytes.
-
Elute the artesunate and DHA from the cartridge with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS system.
Conclusion
The choice of sample preparation method for artesunate and DHA analysis in plasma is a critical determinant of data quality. Protein precipitation offers a rapid and straightforward approach, while liquid-liquid extraction and solid-phase extraction provide progressively cleaner samples, which can be essential for achieving the lowest detection limits and minimizing matrix effects. Regardless of the method chosen, careful attention to sample handling, particularly temperature control and the use of esterase inhibitors, is non-negotiable for obtaining accurate and reliable results. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reproducible bioanalytical methods for these vital antimalarial drugs.
Application Notes and Protocols: Spiking Plasma Samples with Artesunate-d3 for Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone of treatment for severe malaria. Accurate quantification of artesunate and its active metabolite, dihydroartemisinin (DHA), in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to account for variability during sample preparation and analysis. Artesunate-d3, a deuterated analog of artesunate, serves as an ideal internal standard for this purpose due to its similar physicochemical properties and co-eluting chromatographic behavior with the parent drug.
This document provides a detailed protocol for the preparation of this compound spiking solutions and the subsequent spiking of human plasma samples intended for bioanalytical analysis.
Physicochemical Properties and Mass Spectrometric Data
A summary of the relevant properties of Artesunate and its deuterated internal standard, this compound, is provided below.
| Property | Artesunate | This compound | Data Source |
| Chemical Formula | C₁₉H₂₈O₈ | C₁₉H₂₅D₃O₈ | - |
| Molecular Weight | 384.42 g/mol | 387.44 g/mol | [1] |
| CAS Number | 88495-63-0 | 1316303-44-2 | - |
| Solubility | Soluble in ethanol (~20 mg/mL), DMSO (~14 mg/mL), and dimethylformamide (~11 mg/mL). Sparingly soluble in aqueous buffers. | Assumed to be similar to Artesunate. | [1] |
| Precursor Ion (m/z) | 402.2 [M+NH₄]⁺, 407.1 [M+Na]⁺ | 405.2 [M+NH₄]⁺, 410.1 [M+Na]⁺ | [2][3] |
| Product Ion(s) (m/z) | 285.1, 267.1, 261.1 | 288.1, 270.1, 264.1 | [3] |
Experimental Protocols
This section details the step-by-step procedures for preparing this compound stock and working solutions, and for spiking plasma samples.
Materials and Reagents
-
This compound (≥98% purity)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water, 18.2 MΩ·cm
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, low-binding pipette tips
-
Vortex mixer
-
Centrifuge
Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the powder completely.
-
Bring the flask to the final volume with a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Cap the flask and vortex thoroughly for at least 30 seconds to ensure homogeneity.
-
Store the stock solution at -20°C or below in a tightly sealed, light-protected container.
Preparation of this compound Working Spiking Solution (10 µg/mL)
-
Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Cap the flask and vortex thoroughly for at least 30 seconds.
-
This working solution is used to spike the plasma samples. It is recommended to prepare this solution fresh or store it at 2-8°C for a short period (not exceeding one week).
Protocol for Spiking Plasma Samples
The concentration of the internal standard should be optimized based on the specific analytical method and the expected concentration range of the analyte. A common practice is to use a concentration that is in the mid-range of the calibration curve. Based on published methods, the upper limit of quantification (ULOQ) for artesunate in plasma is often in the range of 750-1200 ng/mL[2][4]. Therefore, a spiking concentration of approximately 500 ng/mL for the internal standard is a reasonable starting point.
-
Thaw frozen human plasma samples in a water bath at room temperature.
-
Once thawed, vortex the plasma samples gently to ensure homogeneity.
-
For each plasma sample, aliquot a specific volume (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small, precise volume of the 10 µg/mL this compound working spiking solution to each plasma aliquot. For example, to achieve a final concentration of 500 ng/mL in 100 µL of plasma, add 5 µL of the 10 µg/mL working solution.
-
Vortex each tube for 10-15 seconds to ensure thorough mixing of the internal standard with the plasma.
-
The spiked plasma samples are now ready for the sample extraction procedure (e.g., protein precipitation).
Example Calculation for Spiking:
-
Target concentration in plasma: 500 ng/mL
-
Volume of plasma: 100 µL
-
Working solution concentration: 10 µg/mL = 10,000 ng/µL
-
Volume of working solution to add: (Target Concentration x Plasma Volume) / Working Solution Concentration = (500 ng/mL x 0.1 mL) / 10,000 ng/µL = 0.005 µL. This volume is too small to pipette accurately.
A more practical approach is to use a more dilute working solution.
Revised Protocol with a 1 µg/mL Working Spiking Solution:
-
Prepare a 1 µg/mL working solution by diluting the 10 µg/mL solution 1:10 with 50:50 ACN:water.
-
To a 100 µL plasma aliquot, add 50 µL of the 1 µg/mL working solution. This results in a total volume of 150 µL and a final this compound concentration of approximately 333 ng/mL. The dilution of the plasma sample should be accounted for in subsequent calculations.
Sample Preparation for LC-MS Analysis (Protein Precipitation)
-
To the 150 µL of spiked plasma, add 300 µL of ice-cold acetonitrile (a 2:1 ratio of ACN to plasma).
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant is ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in the mobile phase if further concentration is needed.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation and spiking of plasma samples with this compound.
Caption: Workflow for the preparation of this compound spiking solutions and processing of plasma samples.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolite Identification of Artesunate using Deuterated Artesunate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria.[1][2] It is a prodrug that undergoes rapid and extensive metabolism in the body.[2][3][4] Understanding the biotransformation of Artesunate is crucial for optimizing its therapeutic efficacy and safety profile. Stable isotope-labeled compounds, such as Artesunate-d3, are powerful tools in drug metabolism studies.[5][6][7][8][9] The incorporation of deuterium atoms provides a distinct mass shift that facilitates the detection and structural elucidation of metabolites by mass spectrometry (MS), distinguishing them from endogenous matrix components.[8] This application note provides a detailed protocol for the use of this compound in metabolite identification studies, focusing on in vitro and in vivo methodologies and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathway of Artesunate
Artesunate is rapidly hydrolyzed by plasma and tissue esterases to its pharmacologically active metabolite, dihydroartemisinin (DHA).[3][10] DHA is the primary active metabolite responsible for the antimalarial activity.[11][12] The biotransformation of Artesunate is primarily a two-step process. First, the succinate ester is cleaved to form DHA. Subsequently, DHA undergoes glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), mainly UGT1A9 and UGT2B7, to form dihydroartemisinin-glucuronide (DHAG), which is then excreted.[3][10][13] Minor metabolic pathways may also exist, including hydroxylation reactions mediated by cytochrome P450 enzymes, such as CYP2A6.[10][11]
Caption: Metabolic pathway of Artesunate to its active metabolite DHA and subsequent glucuronidation.
Experimental Protocols
The use of a deuterated internal standard like this compound is crucial for accurate quantification and identification of metabolites. The following protocols outline in vitro and in vivo approaches for metabolite identification.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify metabolites formed through oxidative and conjugative pathways in the liver.
Materials:
-
Artesunate and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Incubation:
-
Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of Artesunate and this compound (1:1 ratio, e.g., 1 µM final concentration each).
-
For glucuronidation studies, supplement the incubation mixture with UDPGA.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile to each aliquot to precipitate proteins.[14]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS analysis.
-
In Vivo Metabolism Study in Rodents
This protocol outlines a basic in vivo study to identify circulating and excreted metabolites.
Materials:
-
Artesunate and this compound
-
Rodent model (e.g., Sprague-Dawley rats)
-
Vehicle for dosing (e.g., 5% NaHCO3)[4]
-
Metabolic cages for urine and feces collection
-
Anticoagulant (e.g., heparin) for blood collection
-
Acetonitrile, ice-cold
Procedure:
-
Dosing:
-
Administer a co-dosed solution of Artesunate and this compound to the rats via an appropriate route (e.g., intravenous or oral).[4]
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Separate plasma by centrifugation.
-
House the animals in metabolic cages to collect urine and feces for 24-48 hours.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.[14] Vortex and centrifuge. Collect the supernatant for analysis.
-
Urine: Centrifuge to remove particulates. Dilute with the mobile phase as needed.
-
Feces: Homogenize with a suitable solvent (e.g., methanol/water), centrifuge, and collect the supernatant.
-
All processed samples should be stored at -80°C until LC-MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification
A high-resolution mass spectrometer is recommended for accurate mass measurement and structural elucidation.
Instrumentation:
-
LC System: A UHPLC system with a C18 column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm).[13]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in positive ion mode.[14][15]
LC Conditions (example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min[14]
-
Column Temperature: 25°C[15]
MS Conditions (example):
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2)
-
Scan Range: m/z 100-1000
-
Collision Energy: Ramped collision energy for fragmentation
Data Analysis and Metabolite Identification Workflow
The use of this compound simplifies the identification of drug-related metabolites from the complex biological matrix.
Caption: Workflow for metabolite identification using stable isotope labeling.
-
Isotopic Pair Identification: The key advantage of using this compound is the presence of a characteristic isotopic doublet for the parent drug and its metabolites. The unlabeled (M) and labeled (M+3) compounds will appear as a pair of peaks with a 3 Da mass difference.
-
Data Filtering: Utilize software to filter the raw data for these isotopic pairs. This will significantly reduce the number of potential signals to investigate.
-
MS/MS Fragmentation Analysis: Compare the MS/MS fragmentation patterns of the unlabeled and labeled metabolite pairs. Fragments containing the deuterium label will also exhibit a 3 Da mass shift, which helps to pinpoint the site of metabolic modification.
-
Structure Elucidation: Based on the accurate mass measurement, the fragmentation pattern, and the mass shift information, propose the chemical structures of the identified metabolites.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Artesunate and its primary metabolite, DHA, which are essential for setting up analytical methods.
Table 1: Physicochemical and Mass Spectrometric Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | [M+NH4]+ (m/z) |
| Artesunate | C19H28O8 | 384.425 | 402 |
| Dihydroartemisinin (DHA) | C15H24O5 | 284.352 | 302 |
Data sourced from references[2][14].
Table 2: Pharmacokinetic Parameters of Artesunate and DHA
| Parameter | Artesunate | Dihydroartemisinin (DHA) |
| Elimination Half-life (t½) | ~0.22 - 0.3 hours[2][10] | ~1.0 - 1.3 hours[10][16] |
| Cmax (IV Administration) | ~3.3 µg/mL[10] | ~3.1 µg/mL[10] |
| Tmax (IV Administration) | - | 0.5 - 15 minutes[10] |
| Volume of Distribution (Vd) | ~68.5 L[10] | ~59.7 L[10] |
| Protein Binding | ~93%[10] | ~93%[10] |
Table 3: Example LC-MS/MS Quantification Parameters
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Artesunate | 0.4 - 961.1[13] | 5 |
| Dihydroartemisinin (DHA) | 46.9 - 4691.8[13] | 5 |
| DHA-Glucuronide (DHAG) | 1.8 - 4604.7[13] | N/A |
LLOQ: Lower Limit of Quantification. N/A: Not Available.
Conclusion
The use of this compound in conjunction with high-resolution LC-MS/MS provides a robust and efficient strategy for the comprehensive identification and characterization of Artesunate metabolites. This approach overcomes many of the challenges associated with traditional metabolite identification methods by simplifying data analysis and increasing confidence in structural assignments. The protocols and data presented in this application note serve as a valuable resource for researchers in drug metabolism and pharmacokinetics, facilitating a deeper understanding of the disposition of this critical antimalarial agent.
References
- 1. Antimalarial Bioavailability and Disposition of Artesunate in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artesunate - Wikipedia [en.wikipedia.org]
- 3. Review of the clinical pharmacokinetics of artesunate and its active metabolite dihydroartemisinin following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence of Two Intravenous Artesunate Products with Its Active Metabolite Following Single and Multiple Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinPGx [clinpgx.org]
- 12. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 13. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma [mdpi.com]
- 15. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems | MDPI [mdpi.com]
- 16. Pharmacokinetics of dihydroartemisinin following oral artesunate treatment of pregnant women with acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Validated Bioanalytical Method for the Quantification of Artesunate and its Active Metabolite, Dihydroartemisinin, in Human Plasma using Artesunate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate (AS) is a semi-synthetic derivative of artemisinin, a potent antimalarial agent recommended by the World Health Organization (WHO) as a first-line treatment for uncomplicated and severe malaria.[1] Following administration, Artesunate, a prodrug, is rapidly and extensively hydrolyzed by plasma esterases to its biologically active metabolite, dihydroartemisinin (DHA).[2] Both compounds have short half-lives, necessitating sensitive and reliable bioanalytical methods to accurately characterize their pharmacokinetic profiles in preclinical and clinical studies.[1]
This application note provides a detailed protocol for a validated bioanalytical method for the simultaneous quantification of Artesunate and Dihydroartemisinin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Artesunate-d3, to ensure high accuracy and precision, in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Signaling and Metabolic Pathways
Metabolic Pathway of Artesunate
Artesunate is rapidly converted to its active form, Dihydroartemisinin (DHA), through hydrolysis. DHA is subsequently metabolized, primarily via glucuronidation by UGT1A9 and UGT2B7, to form DHA-glucuronide, which is then eliminated.
Caption: Metabolic conversion of Artesunate to Dihydroartemisinin and its subsequent inactivation.
Mechanism of Action of Dihydroartemisinin (DHA)
The antimalarial activity of DHA is attributed to the cleavage of its endoperoxide bridge, which is catalyzed by heme within the malaria parasite. This process generates reactive oxygen species (ROS), leading to oxidative stress, alkylation of parasite proteins, and ultimately, parasite death.
Caption: Simplified mechanism of action of Dihydroartemisinin in the malaria parasite.
Experimental Protocols
Materials and Reagents
-
Artesunate reference standard (≥98% purity)
-
Dihydroartemisinin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography system: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Artesunate, DHA, and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 1 to 1000 ng/mL for both Artesunate and DHA.
-
Quality Controls: Prepare QCs in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-20% B
-
3.6-5.0 min: 20% B
-
-
Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
Bioanalytical Method Validation Workflow
The following workflow outlines the key stages of validating the bioanalytical method in accordance with ICH M10 guidelines.
References
- 1. Artesunate - Wikipedia [en.wikipedia.org]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems | MDPI [mdpi.com]
Application Notes and Protocols: Artesunate-d3 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate-d3 is the deuterium-labeled form of Artesunate, a potent antimalarial drug.[1] Labeled compounds such as this compound are crucial as internal standards in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), for the pharmacokinetic and metabolic profiling of Artesunate.[1] The inherent instability of Artesunate and its derivatives in aqueous solutions necessitates carefully controlled procedures for solution preparation and storage to ensure the accuracy and reproducibility of experimental results.[2][3][4][5] These application notes provide detailed protocols for the preparation and storage of this compound solutions for research and development applications.
Physicochemical Properties and Storage of Solid Compound
| Parameter | Value | Source |
| Chemical Name | This compound | [6] |
| Molecular Formula | C19H25D3O8 | [6] |
| Molecular Weight | 387.44 g/mol | [6] |
| Storage of Solid | 2-8°C Refrigerator | [6] |
| Shipping Conditions | Ambient | [6] |
Preparation of this compound Stock Solutions
The preparation method for this compound solutions depends on the intended application. For use as an internal standard in LC-MS, organic solvents are typically employed. For other in-vitro assays, aqueous-based solutions may be required, which necessitates a multi-step reconstitution process due to the poor stability of Artesunate in neutral or acidic aqueous solutions.[2][3]
Protocol for Preparing Stock Solutions in Organic Solvents (for LC-MS)
This protocol is suitable for preparing a high-concentration stock solution of this compound for use as an internal standard in analytical methods. Acetonitrile is a common solvent for Artesunate and its metabolites in this context.[7][8]
Materials:
-
This compound solid powder
-
HPLC-grade acetonitrile
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the weighed powder to a clean volumetric flask.
-
Add a small volume of acetonitrile to dissolve the powder.
-
Vortex gently until the solid is completely dissolved.
-
Add acetonitrile to the volumetric flask up to the mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Transfer aliquots of the stock solution into amber glass vials.
-
Store the vials at the recommended temperature (see Section 4).
Protocol for Reconstituting this compound in Aqueous Solutions
This protocol is adapted from the clinical preparation of Artesunate and is suitable for in-vitro assays requiring an aqueous solution.[4][5][9][10] Due to the instability of Artesunate in aqueous solutions, these solutions should be prepared fresh and used immediately, ideally within one hour.[4][11]
Materials:
-
This compound solid powder
-
5% Sodium Bicarbonate solution
-
0.9% Sodium Chloride, 5% Dextrose, or Phosphate Buffer
-
Sterile vials
-
Syringes and needles
Procedure:
-
Reconstitution: Add a precise volume of 5% sodium bicarbonate solution to the vial containing the this compound powder.[5][9][10] Shake the vial gently for several minutes until the powder is completely dissolved and the solution is clear.[4][5][9][10][12] The initial solution may appear cloudy before clearing.[10]
-
Dilution: Further dilute the reconstituted solution with a suitable buffer such as 0.9% sodium chloride or 5% dextrose to achieve the desired final concentration.[3][4][5][9]
-
Use Immediately: The resulting solution is unstable and should be used as soon as possible, ideally within one hour of preparation.[4][11][12] Discard any unused solution.[12]
Storage and Stability of this compound Solutions
| Solvent System | Storage Temperature | Stability | Source |
| Aqueous Solution (Reconstituted) | Room Temperature | Unstable, use within 1 hour | [4][11][12] |
| Acetonitrile | Ambient Temperature | Stable for 4-5 hours | [14] |
| Plasma | Room Temperature (up to 6h) | Stable | [8] |
| Plasma | -80°C | Stable for up to one year | [8] |
| Plasma | Through 3 freeze/thaw cycles | Stable | [8] |
| Dry Form | 2-8°C and 60% RH (5 weeks) | 96 ± 0.88% remained | [14] |
Key Stability Considerations:
-
pH: Artesunate degradation increases as the pH decreases (acidity increases).[14] It is more stable at a slightly alkaline pH.[14]
-
Light: Solid Artesunate and its solutions should be protected from light.[5][10][12]
-
Temperature: Lower temperatures generally improve the stability of Artesunate solutions. For long-term storage of stock solutions in organic solvents, -20°C or -80°C is recommended.
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for preparing this compound stock solution in an organic solvent.
Caption: Workflow for reconstituting this compound for use in aqueous solutions.
Analytical Methods
A variety of analytical methods have been developed for the quantification of Artesunate and its active metabolite, dihydroartemisinin (DHA).[15] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques.[15] Due to the lack of a strong chromophore, MS detection is often required to achieve the necessary sensitivity for pharmacokinetic studies.[7][16] In such methods, this compound serves as an ideal internal standard to correct for variations in sample preparation and instrument response.
Safety Precautions
Standard laboratory safety precautions should be followed when handling this compound and the associated solvents. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems | MDPI [mdpi.com]
- 3. mmv.org [mmv.org]
- 4. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 5. Artesunate pdr./inj 60mg vial/BOX-1 [supply.unicef.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. ARTESUNATE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 11. extranet.who.int [extranet.who.int]
- 12. Artesunate (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. ajpaonline.com [ajpaonline.com]
- 16. appslab.thermofisher.com [appslab.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Artesunate-d3 Bioanalysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects when using Artesunate-d3 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) signal is inconsistent or suppressed, leading to poor reproducibility in my assay. What are the likely causes and how can I troubleshoot this?
A1: Inconsistent or suppressed signal for this compound, even as a stable isotope-labeled internal standard (SIL-IS), is a common manifestation of matrix effects.[1][2][3] This occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, blood) interfere with the ionization of the IS in the mass spectrometer source.[1][2][3]
Primary Causes:
-
Ion Suppression: Competition for ionization between this compound and high concentrations of co-eluting matrix components, such as phospholipids, salts, or metabolites.[1][2][4][5] This is a common issue in electrospray ionization (ESI).[1][2]
-
Inefficient Sample Cleanup: Residual matrix components remaining after sample preparation are a primary cause of ion suppression.[6][7]
-
Chromatographic Co-elution: If matrix components elute at the same time as this compound, they can interfere with its ionization.[5]
-
Analyte Instability: Artesunate and its active metabolite, Dihydroartemisinin (DHA), can be unstable. This instability might be exacerbated by matrix components.[8]
Troubleshooting Workflow:
Figure 1: A streamlined workflow for troubleshooting poor reproducibility of the this compound signal.
Recommended Actions:
-
Assess Matrix Effect Qualitatively: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Quantify the Matrix Effect: Use a post-extraction spike experiment to determine the quantitative impact of the matrix on the this compound signal.
-
Improve Sample Preparation: The goal is to more effectively remove interfering matrix components, especially phospholipids.[6][9] Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the ion-suppressing matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.[10]
Q2: I have confirmed a significant matrix effect. Which sample preparation technique is most effective at minimizing ion suppression for Artesunate analysis?
A2: The choice of sample preparation method is critical for minimizing matrix effects. While protein precipitation is a simple and fast technique, it is often less effective at removing phospholipids, which are major contributors to ion suppression.[6] Liquid-liquid extraction and solid-phase extraction are generally more effective at producing cleaner extracts.[6]
Comparison of Sample Preparation Techniques for Matrix Effect Reduction:
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%CV) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-95% | 25-40% (Suppression) | < 15% | Simple, fast, inexpensive | High risk of matrix effects[6] |
| Liquid-Liquid Extraction (LLE) | 70-85% | 5-15% (Suppression) | < 10% | Good removal of salts and polar lipids | Can have lower recovery for polar analytes, more labor-intensive |
| Solid-Phase Extraction (SPE) | 80-95% | < 10% (Suppression) | < 5% | High selectivity, clean extracts | More expensive, requires method development |
Note: The values presented are typical and can vary depending on the specific protocol and biological matrix.
Recommendation:
For robust bioanalysis of Artesunate with minimized matrix effects, Solid-Phase Extraction (SPE) is often the preferred method due to its high efficiency in removing interfering phospholipids and other matrix components.[11]
Troubleshooting Guides
Guide 1: How to Perform a Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment helps visualize at what retention times matrix components are causing ion suppression or enhancement.
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer inlet, using a T-fitting.
-
Equilibrate the system: Start the infusion pump and the LC pump (with the mobile phase gradient running) and allow the MS signal for this compound to stabilize. This will establish a baseline signal.
-
Inject a blank matrix extract: Inject a sample of extracted blank matrix (that does not contain any analyte or IS).
-
Monitor the IS signal: Acquire data for the this compound transition. Any deviation (dip or peak) from the stable baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.
Visualization of the Experimental Setup:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
stability of Artesunate-d3 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Artesunate-d3 in aqueous solutions. Given that this compound is a deuterated analog of Artesunate, its chemical stability profile is considered analogous to that of Artesunate. The information provided is based on studies of Artesunate.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in aqueous solutions?
A1: The main stability concern for this compound is its rapid degradation in aqueous media, particularly through hydrolysis.[1][2][3][4][5][6] Artesunate is a prodrug that is quickly converted to its active metabolite, dihydroartemisinin (DHA), via the hydrolysis of its ester group.[7][8] This inherent instability is a critical factor to consider during the preparation, storage, and handling of stock solutions and experimental samples.[2][3][4][5][6]
Q2: Which factors have the most significant impact on the stability of this compound in solution?
A2: The stability of this compound is primarily influenced by pH, temperature, and the composition of the solvent.[1][9]
-
pH: Artesunate's stability is highly pH-dependent.[1][9] It exhibits poor stability in neutral or acidic aqueous solutions.[10] The degradation rate decreases as the pH falls to 7.5, after which the rate increases.[1] Studies have shown a stabilizing effect in the pH range of 8-9.[2][4][5][6] Significant degradation is observed under acidic hydrolytic conditions (e.g., 0.1 N HCl).[8]
-
Temperature: Higher temperatures accelerate the degradation of Artesunate.[1][11] The rate of hydrolysis increases approximately 3.4-fold for every 10°C rise in temperature.[2][4][5]
-
Solvent/Buffer System: The choice of solvent and buffer components can affect stability. Phosphate buffer has been identified as a key factor in determining stability in aqueous formulations.[2][4][5][6] The presence of solvents like methanol can lead to the formation of different degradation products.[11]
Q3: What are the main degradation products of this compound?
A3: The principal degradation products of this compound are its active metabolite, dihydroartemisinin (DHA), which exists as α-DHA and β-DHA isomers.[2][4][5][8] In certain solvent systems, other derivatives such as artemether (ARTM) and DHA-dimers can also be formed.[11]
Q4: How should I prepare and store my this compound stock solutions?
A4: Due to its instability, aqueous solutions of this compound should be prepared fresh just before use.[12][13] If immediate use is not possible, reconstituted solutions should be used within 1.5 hours when stored at 25°C.[12] For longer-term storage, consider using non-aqueous solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400), although degradation can still occur over several months.[13][14] When preparing solutions for injection, Artesunic acid is typically dissolved in sodium bicarbonate immediately before use.[10]
Q5: Is this compound sensitive to light?
A5: Yes, Artesunate is known to be photolabile and is affected by exposure to UV radiation in both solid and liquid forms.[9] Therefore, it is recommended to protect the compound and its solutions from light.[15]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This issue is often linked to the degradation of this compound in your experimental medium.
| Possible Cause | Troubleshooting Step |
| Solution Age | Aqueous solutions are highly unstable.[1][2] Prepare fresh solutions immediately before each experiment. Avoid using solutions prepared hours or days in advance. |
| pH of Medium | The compound degrades rapidly in acidic or neutral pH.[9][10] Verify the pH of your culture medium or buffer. For enhanced stability, adjust the pH to a range of 8-9 if your experimental design allows.[2][5] |
| Temperature | High incubation temperatures accelerate degradation.[1] Minimize the time your solution is kept at elevated temperatures (e.g., 37°C).[11] |
| Contamination | Plasma esterases rapidly metabolize Artesunate to DHA.[7][8][10] If working with plasma or cell lysates, expect rapid conversion and account for it in your analysis. |
Issue 2: Unexpected peaks observed during HPLC or LC-MS analysis.
The appearance of extra peaks is typically due to the formation of degradation products.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The most common degradation pathway is hydrolysis to α-DHA and β-DHA.[2][4] Compare the retention times of your unknown peaks with standards for α-DHA and β-DHA. |
| Solvent-driven Breakdown | The analytical solvent itself can cause degradation. For example, using methanol can lead to the formation of artemether (ARTM).[11] Evaluate the stability of your sample in the analytical solvent over the course of the analysis time. |
| Light Exposure | Artesunate is photolabile.[9] Ensure samples are protected from light during preparation, storage, and in the autosampler. Use amber vials or cover racks with foil. |
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Stability Data
The following tables summarize the stability of Artesunate under various conditions.
Table 1: Shelf-Life of Artesunate in IV Fluids at 37°C
| Intravenous Fluid | Concentration (mg/mL) | Shelf-Life (hours) |
| Hartman's Solution | 0.6 | 2.5 |
| 0.9% Normal Saline | 0.6 | 1.2 |
| 5% Glucose | 0.6 | 1.0 |
| Data sourced from a study on Artesunate degradation in selected IV fluids.[1] |
Table 2: Degradation of Artesunate in Different Solvent Systems at 37°C
| Solvent System | Incubation Time | Main Degradation Products | % Decrease of Artesunate Peak |
| Methanol | - | Artemether (ARTM) | ~3.13% |
| Methanol/Water (90:10 v/v) | 21 days | DHA, ARTM | ~80% |
| Methanol/Ammonium Acetate (85:15 v/v) | 21 days | DHA, ARTM, DHA-dimer | ~97% |
| Data from an LC-MS/TOF characterization study.[11] |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC-UV
This protocol is adapted from methodologies designed to evaluate the degradation kinetics of Artesunate.[2][4][5]
This compound Hydrolysis Pathway
Caption: Primary degradation pathway of this compound in aqueous media.
Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Prepare the desired aqueous buffer solutions (e.g., phosphate buffers at various pH levels: 8, 9, 10). A buffer strength of 0.3 M has been shown to be effective.[2][4][5][6]
-
Spike a known volume of the this compound stock solution into the aqueous buffer to achieve the final desired concentration for the stability study.
-
-
Incubation:
-
Divide the prepared aqueous solutions into aliquots in amber vials to protect from light.[9]
-
Incubate the vials at predefined, constant temperatures (e.g., 5°C, 25°C, and 40°C).[2][4][5]
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each condition. Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) or by freezing.
-
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., HALO RP-C18).[2][4][5]
-
Mobile Phase: An isocratic mobile phase is effective, such as a mixture of 45% ammonium formate (10 mM, pH 4.5) and 55% methanol.[2][4][5]
-
Flow Rate: Set a suitable flow rate (e.g., 1 mL/min).[8]
-
Detection: Use a UV detector set to 210 nm.[1]
-
Injection Volume: Inject a consistent volume for all samples.
-
Analysis: Quantify the peak area of the parent this compound at each time point. The appearance and growth of peaks corresponding to α-DHA and β-DHA should also be monitored.[2][4]
-
-
Data Interpretation:
-
Plot the natural logarithm of the this compound concentration versus time for each condition.
-
The slope of this line will provide the first-order degradation rate constant (k).
-
Use the Arrhenius equation to model the temperature dependence of the degradation and to calculate the activation energy.[2][4][6]
-
Experimental Workflow Diagram
Caption: Workflow for an this compound aqueous stability study.
References
- 1. Degradation of Artesunate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of artesunate for the development of an ex-tempore intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of artesunate for the development of an ex-tempore intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artesunate - Wikipedia [en.wikipedia.org]
- 8. rjptonline.org [rjptonline.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems [mdpi.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. extranet.who.int [extranet.who.int]
preventing degradation of Artesunate-d3 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Artesunate-d3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the ester linkage, which converts this compound into its active metabolite, dihydroartemisinin-d3 (DHA-d3), and succinic acid.[1][2][3] This reaction is catalyzed by acidic or basic conditions and is also accelerated by increased temperatures.[2][4][5]
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the solution is a critical factor in the stability of this compound. It is susceptible to both acid and alkaline hydrolysis.[2][4] While it has low stability in neutral or acidic pH, some studies have shown that a phosphate buffer at a pH range of 8-9 can have a stabilizing effect for short-term storage.[1][6][7]
Q3: What is the recommended storage temperature for this compound solutions?
A3: To minimize degradation, it is recommended to store this compound solutions at low temperatures. Storage at 2-8°C is a common recommendation.[8] Studies have shown that at 15°C, there is less than 10% degradation over 24 hours.[9] Increased temperatures significantly accelerate the rate of hydrolysis.[1][5]
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent system plays a crucial role in the stability of this compound.[1] For instance, methanol can lead to the formation of artemether (ARTM), another artemisinin derivative, especially at elevated temperatures.[1] The presence of water in organic solvents can also facilitate hydrolysis.[1] It is advisable to use dry, aprotic solvents whenever possible if the experimental design allows.
Q5: Is this compound sensitive to light?
A5: While hydrolysis is the main concern, some studies indicate that Artesunate can undergo photolytic degradation.[10] Therefore, it is a good practice to protect this compound solutions from light by using amber vials or by working in a dark environment.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in my sample. | Hydrolysis during sample extraction or processing. | - Maintain a low temperature (2-8°C) throughout the sample preparation process.- Use a buffered solution at a slightly acidic to neutral pH, or a phosphate buffer at pH 8-9 for short-term stability.[6][7]- Minimize the time the sample spends in aqueous solution. |
| Inconsistent results between replicate samples. | Variable degradation due to differences in processing time or temperature exposure. | - Standardize all sample preparation steps, ensuring consistent timing and temperature for each sample.- Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
| Presence of unexpected peaks in my chromatogram, such as DHA-d3 or ARTM-d3. | Degradation of this compound into its metabolites or other derivatives. | - Confirm the identity of the unexpected peaks using a mass spectrometer.- If DHA-d3 is present, it indicates hydrolysis. Review and optimize the pH, temperature, and solvent conditions of your sample preparation protocol.- If ARTM-d3 is detected, this suggests a reaction with methanol in your solvent system.[1] Consider using an alternative solvent. |
| Loss of this compound signal over time when stored in an autosampler. | Instability in the autosampler solvent or at room temperature. | - Ensure the autosampler is temperature-controlled, preferably at a low temperature (e.g., 4°C).- The solvent used to dissolve the final extract for injection should be optimized for stability. Anhydrous organic solvents are generally preferred over aqueous solutions. |
Quantitative Data Summary
The following table summarizes the stability of Artesunate under various conditions. While this data is for Artesunate, the degradation behavior of this compound is expected to be analogous.
| Condition | Solvent/Medium | Temperature | Observation | Reference |
| pH | Aqueous solution | 37°C | Degradation rate is significantly affected by pH.[5] | [5] |
| Acidic (1M HCl) | 50°C | Susceptible to hydrolysis.[4] | [4] | |
| Alkaline (1M NaOH) | 50°C | Susceptible to hydrolysis.[4] | [4] | |
| Phosphate Buffer (pH 8-9) | Not Specified | Can have a stabilizing effect.[6][7] | [6][7] | |
| Temperature | Aqueous solution | 15°C | Less than 10% degradation over 24 hours.[9] | [9] |
| Aqueous solution | 25°C or higher | Significant decrease in concentration over 24 hours.[12] | [12] | |
| Plasma | 37°C | Half-life of 7.3 hours.[13] | [13] | |
| Solvent | Methanol | 37°C | Forms artemether (ARTM).[1] | [1] |
| Methanol/Water (90:10 v/v) | 37°C | Primarily forms DHA and ARTM.[1] | [1] | |
| Methanol/Ammonium Acetate (85:15 v/v) | 37°C | Forms DHA, ARTM, and other degradation products.[1] | [1] |
Experimental Protocols & Workflows
General Protocol for Minimizing Degradation during Sample Preparation
This protocol outlines a general workflow for preparing biological samples containing this compound for analysis, with a focus on minimizing degradation.
Caption: A recommended workflow for preparing biological samples containing this compound.
Degradation Pathway of this compound
The primary degradation pathway of this compound is hydrolysis.
Caption: The hydrolysis of this compound to its primary degradation products.
References
- 1. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. slujst.com.ng [slujst.com.ng]
- 5. Degradation of Artesunate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 6. malariaworld.org [malariaworld.org]
- 7. Degradation kinetics of artesunate for the development of an ex-tempore intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. saspublishers.com [saspublishers.com]
- 11. Artesunate (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Artesunate with a Deuterated Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Artesunate using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in quantifying Artesunate?
The principal challenge in quantifying Artesunate is its inherent instability. Artesunate is a pro-drug that rapidly hydrolyzes to its active metabolite, Dihydroartemisinin (DHA), both in vivo and in vitro.[1][2] This conversion can occur during sample collection, processing, and analysis, leading to an underestimation of the true Artesunate concentration. The stability of Artesunate is highly dependent on pH, temperature, and the composition of the solvent.[1][3]
Q2: Why use a deuterated internal standard for Artesunate quantification?
A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. Ideally, it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects. This allows for accurate correction of variations during sample preparation and analysis.
Q3: What are the potential issues with using a deuterated Artesunate standard?
While beneficial, deuterated standards can introduce specific challenges:
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule. This may lead to a chromatographic shift, where the deuterated standard does not perfectly co-elute with the native Artesunate. This can result in differential matrix effects and impact quantification accuracy.[4][5]
-
Back-Exchange: Deuterium atoms, particularly those on certain functional groups, can exchange back with hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the signal of the deuterated standard and an overestimation of the analyte concentration.
-
Differential Stability: While often assumed to have identical stability, the deuterated and non-deuterated forms of a molecule may exhibit slight differences in their degradation rates, especially for an unstable compound like Artesunate.
Q4: How can I minimize the degradation of Artesunate during sample handling and preparation?
Strict control over temperature and pH is critical. Samples should be collected on ice, and plasma should be separated promptly at low temperatures. Acidification of the plasma can improve the stability of Artesunate.[6] All sample preparation steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize hydrolysis.
Troubleshooting Guide
Issue 1: Low or No Recovery of Artesunate
| Possible Cause | Troubleshooting Steps |
| Degradation during sample collection and storage | - Ensure immediate cooling of blood samples after collection. - Separate plasma at low temperatures (e.g., 4°C) as soon as possible. - Store plasma samples at -80°C until analysis.[7] |
| Degradation during sample preparation | - Perform all extraction steps on ice or at refrigerated temperatures. - Minimize the time between sample thawing and analysis. - Consider acidifying the plasma to a pH of around 3.5 to enhance stability.[6][8] |
| Inefficient extraction method | - Optimize the extraction solvent and pH. Liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE) are commonly used.[9][10] - Ensure complete evaporation of the extraction solvent before reconstitution. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample handling | - Standardize the entire workflow from sample collection to analysis, paying close attention to time and temperature at each step. |
| Matrix effects | - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[8] - If significant matrix effects are observed, consider a more rigorous sample cleanup method or a different chromatographic separation. |
| Deuterium isotope effect leading to chromatographic shift | - Check for co-elution of Artesunate and the deuterated standard by overlaying their chromatograms. - If a shift is observed, adjust the chromatographic method (e.g., gradient, column chemistry) to improve co-elution. |
Issue 3: Inaccurate Quantification (Bias)
| Possible Cause | Troubleshooting Steps |
| Back-exchange of the deuterated standard | - Prepare fresh stock solutions of the deuterated standard regularly. - Avoid prolonged exposure of the standard to aqueous or protic solvents, especially at non-neutral pH. |
| Conversion of Artesunate to DHA | - Ensure the chromatographic method adequately separates Artesunate from DHA.[3] - The presence of DHA in the Artesunate standard should be checked. |
| Incorrect preparation of calibration standards and QCs | - Prepare calibration standards and quality controls in the same matrix as the study samples. - Use a validated protocol for the preparation of all standards and QCs.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 4 µL of the deuterated Artesunate internal standard working solution.[12]
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[12]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.[12]
Protocol 2: LC-MS/MS Parameters for Artesunate Quantification
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 3.5[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.5 mL/min[8] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Artesunate: m/z 402.2 → 285.1 Deuterated Artesunate: (Varies based on labeling) Dihydroartemisinin: m/z 302.2 → 285.1 |
Note: The specific m/z transitions for the deuterated standard will depend on the number and location of the deuterium labels.
Visualizations
Caption: Experimental workflow for Artesunate quantification.
Caption: Troubleshooting logic for Artesunate quantification.
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of artesunate for the development of an ex-tempore intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma [mdpi.com]
- 8. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. jpsbr.org [jpsbr.org]
- 12. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Artesunate-d3
Welcome to the technical support center for Artesunate-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][3] In bioanalysis of plasma or serum, common culprits for ion suppression include phospholipids, salts, and other endogenous compounds.[4] For this compound, which serves as an internal standard for the quantification of Artesunate, accurate and consistent signal response is critical for reliable pharmacokinetic and drug metabolism studies.
Q2: I am observing a loss of signal for this compound later in my analytical run. What could be the cause?
A progressive loss of signal for a deuterated internal standard like this compound during a run can indicate a few issues. One possibility is the build-up of matrix components on the analytical column or in the MS source, leading to increasing ion suppression over time. Another potential issue, specifically with deuterated standards, is a slight chromatographic shift relative to the non-deuterated analyte.[5] If this shift causes the internal standard to elute in a region of greater ion suppression, its signal will be disproportionately affected.[5]
Q3: Can the choice of ionization technique affect ion suppression for this compound?
Yes, the ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][6] This is because ESI is more sensitive to competition for charge and surface activity at the droplet surface, where matrix components can interfere with the ionization of this compound.[1] If significant ion suppression is encountered with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy.
Troubleshooting Guides
Guide 1: Diagnosing and Identifying the Source of Ion Suppression
If you suspect ion suppression is affecting your this compound signal, the first step is to confirm its presence and identify the region of the chromatogram where it occurs.
Experimental Protocol: Post-Column Infusion
The post-column infusion experiment is a definitive way to visualize regions of ion suppression.[3][7]
-
Prepare a standard solution: Create a solution of this compound in a suitable solvent at a concentration that gives a stable and robust signal.
-
Set up the infusion: Use a syringe pump to continuously infuse the this compound solution into the LC flow path after the analytical column, just before the MS inlet. A "T" connector is used for this purpose.
-
Inject a blank matrix sample: Inject an extracted blank matrix sample (e.g., plasma or serum without the analyte or internal standard) onto the LC system.
-
Monitor the signal: Monitor the signal of this compound. A stable baseline signal will be observed. Any dips or decreases in this baseline correspond to regions where co-eluting matrix components are causing ion suppression.[3][7]
Data Interpretation:
| Observation | Potential Cause |
| Signal dip at the void volume | Highly polar, unretained matrix components (e.g., salts). |
| Broad signal suppression in the middle of the run | Co-elution of phospholipids.[4] |
| Signal dip at the retention time of a specific matrix component | Interference from a specific endogenous compound. |
Troubleshooting Workflow: Diagnosing Ion Suppression
Caption: Workflow for diagnosing ion suppression using post-column infusion.
Guide 2: Strategies for Minimizing Ion Suppression
Once ion suppression is confirmed, several strategies can be employed to mitigate its effects. These can be broadly categorized into sample preparation, chromatographic optimization, and analytical technique adjustments.
1. Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4]
| Sample Preparation Technique | Principle | Effectiveness for Phospholipid Removal |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol).[6][8] | Least effective; phospholipids are often soluble in the supernatant.[8] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases, leaving interferences in one phase.[9] | More effective than PPT.[3] The choice of extraction solvent is crucial. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away.[6] | Highly effective, especially with cartridges designed for phospholipid removal. |
Experimental Protocol: Comparison of Sample Preparation Methods
-
Spike matrix: Spike a pooled blank plasma sample with a known concentration of Artesunate and this compound.
-
Divide and extract: Aliquot the spiked plasma and process using three different methods:
-
PPT: Add 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.
-
LLE: Add a suitable organic solvent (e.g., ethyl acetate[9]), vortex, centrifuge, separate the organic layer, evaporate to dryness, and reconstitute.
-
SPE: Use a phospholipid removal SPE cartridge according to the manufacturer's instructions.
-
-
Analyze and compare: Analyze the extracts by LC-MS/MS and compare the peak areas and signal-to-noise ratios for this compound.
2. Chromatographic Optimization
If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from the interfering components.
-
Gradient Modification: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter the elution profile of both the analyte and matrix components.
-
Flow Rate Reduction: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix effects.[1]
3. Use of Stable Isotope-Labeled (SIL) Internal Standards
The use of a SIL internal standard like this compound is intended to compensate for matrix effects, as it should be affected in the same way as the analyte.[2][10] However, issues can still arise.
Troubleshooting Deuterated Internal Standards
-
Chromatographic Co-elution: Ensure that Artesunate and this compound co-elute as closely as possible.[10] A slight difference in retention time can lead to differential ion suppression.[5] If a shift is observed, consider adjusting the mobile phase composition or temperature to improve co-elution.
-
Purity of the Standard: Verify the purity of the this compound standard to ensure it is not contaminated with unlabeled Artesunate, which would lead to inaccurate quantification.
Decision Tree for Minimizing Ion Suppression
Caption: Decision-making workflow for mitigating ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mass Spectrometry for Artesunate-d3 Analysis
Welcome to the technical support center for methods involving Artesunate-d3. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the accurate quantification of Artesunate and its metabolites using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in the mass spectrometry analysis of Artesunate? A1: this compound is a stable isotope-labeled version of Artesunate. It is an ideal internal standard (IS) for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the unlabeled Artesunate, including its extraction recovery, ionization efficiency, and chromatographic retention time. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: What are the primary challenges when analyzing Artesunate and its metabolite Dihydroartemisinin (DHA) by LC-MS? A2: The primary challenges include the inherent instability of Artesunate, which can readily hydrolyze to its active metabolite, Dihydroartemisinin (DHA), especially in aqueous solutions and certain organic solvents.[1][2][3] This conversion can occur during sample collection, storage, preparation, and even in the autosampler, potentially leading to inaccurate quantification of both compounds.[4] Additionally, like many artemisinin derivatives, these compounds are susceptible to thermal degradation and can be affected by the pH of the solvent.[5][6]
Q3: What ionization mode is typically best for this compound and Artesunate analysis? A3: Positive ion mode electrospray ionization (ESI) is the most commonly used and effective method for the analysis of Artesunate and its derivatives.[4][7][8] These compounds readily form ammonium adducts ([M+NH₄]⁺) or sodium adducts ([M+Na]⁺), which provide strong signals for detection.[1][4][8] Atmospheric pressure chemical ionization (APCI) in positive mode has also been successfully used.[9][10]
Q4: Can this compound be used for the quantification of Dihydroartemisinin (DHA)? A4: While this compound is the ideal internal standard for Artesunate, a separate stable isotope-labeled internal standard for DHA (e.g., SIL-DHA) is recommended for the most accurate quantification of DHA.[7] This is because the response of DHA may differ from that of Artesunate. However, in some methods, a single internal standard like artemisinin or even Artesunate has been used for both, but this requires careful validation to ensure accuracy.[4][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Artesunate using this compound.
Issue 1: Poor Signal Intensity or High Limit of Quantification (LOQ)
Q: My signal for Artesunate and/or the this compound internal standard is very weak. What are the common causes and solutions?
A: Low signal intensity is a frequent issue that can stem from multiple sources.[12]
-
Suboptimal Ionization/Fragmentation:
-
Solution: Infuse a standard solution of Artesunate directly into the mass spectrometer to optimize the precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) and find the most stable and abundant product ions for Multiple Reaction Monitoring (MRM). The ammonium adducts for Artesunate and its metabolite DHA are often found at m/z 402 and 302, respectively.[8] Ensure collision energy and cone/declustering potential are optimized for your specific instrument.[7]
-
-
Sample Degradation:
-
Mobile Phase Composition:
-
Solution: The mobile phase should promote ionization. Adding a modifier like ammonium formate or ammonium acetate (e.g., 2-10 mM) can enhance the formation of the desired ammonium adducts.[10][13] The pH of the mobile phase should also be optimized; a slightly acidic pH (e.g., 3.5) is often used.[7][13]
-
-
Matrix Effects:
-
Solution: Biological matrices like plasma can suppress the ionization of the analyte. Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to remove interfering components.[13][14] Evaluate matrix effects by comparing the analyte response in post-extraction spiked blank matrix to the response in a clean solvent.[7]
-
Issue 2: Inconsistent or Inaccurate Quantification
Q: I am observing high variability in my results between injections or batches. What could be the cause?
A: Inconsistent quantification often points to issues with stability or chromatography.
-
Analyte Conversion in Autosampler:
-
Solution: As mentioned, Artesunate can convert to DHA post-preparation. A study showed that after 24 hours in an autosampler at 10°C, the DHA response from auto-hydrolysis was only 2.1% of the Artesunate concentration, indicating reasonable stability under cooled conditions.[4] If you see a decrease in Artesunate peak area and a corresponding increase in the DHA peak area over a sequence, this is likely occurring. Ensure the autosampler is adequately cooled and limit the run time of your sequence.
-
-
Chromatographic Peak Shape Issues:
-
Solution: Poor peak shape (e.g., splitting, tailing, or broadening) can compromise integration and affect accuracy.[12] This may be caused by column contamination or degradation. Use a guard column and ensure proper sample cleanup. The separation of DHA epimers (α-DHA and β-DHA) is also a consideration; typically the more stable β-DHA epimer is used for quantification.[4][8]
-
-
Internal Standard (IS) Instability:
-
Solution: Although stable isotope-labeled standards are generally robust, ensure the stock and working solutions for this compound are stored correctly (typically at -80°C for long-term storage) and that their stability under experimental conditions has been verified.[4]
-
Troubleshooting Workflow for Low MS Signal
Detailed Experimental Protocols
This section provides a generalized protocol for the quantification of Artesunate in human plasma using this compound as an internal standard, based on common methodologies.[4][14][15]
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a simple and fast method suitable for high-throughput analysis.
-
Thaw Samples: Thaw frozen plasma samples on ice to minimize degradation.
-
Spike Internal Standard: To a 100 µL aliquot of plasma sample, add a small volume (e.g., 5 µL) of the this compound internal standard working solution (concentration should be optimized based on expected analyte levels).
-
Precipitate Proteins: Add 200-300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new vial or 96-well plate.
-
Injection: Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.
Artesunate Analysis Experimental Workflow
Reference Data Tables
The following tables summarize typical parameters used in published LC-MS/MS methods for Artesunate and its metabolite, Dihydroartemisinin (DHA). Parameters for this compound will be identical to Artesunate except for the m/z values.
Table 1: Example Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
|---|---|---|---|---|
| Artesunate (AS) | 402.0 ([M+NH₄]⁺) | 285.1, 267.1 | ESI+ | Ammonium adduct is common.[4][8] |
| 407.0 ([M+Na]⁺) | 261.0 | ESI+ | Sodium adduct also observed.[11] | |
| This compound (IS) | 405.0 ([M+NH₄]⁺) | 288.1, 270.1 | ESI+ | Mass shift of +3 Da from unlabeled AS. |
| Dihydroartemisinin (DHA) | 302.0 ([M+NH₄]⁺) | 163.0, 267.1 | ESI+ | Ammonium adduct is common.[4][7][8] |
| | 307.0 ([M+Na]⁺) | 261.0 | ESI+ | Sodium adduct also observed.[11] |
Table 2: Typical Liquid Chromatography Conditions
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm) | [7][14] |
| Mobile Phase A | Water with 0.05-0.1% Formic Acid or 2-10 mM Ammonium Formate/Acetate (pH ~3.5) | [7][13][16] |
| Mobile Phase B | Acetonitrile or Methanol | [13][16] |
| Flow Rate | 0.3 - 0.5 mL/min | [4][13] |
| Gradient | Isocratic or gradient elution depending on the need to separate from other compounds. | [7][9] |
| Column Temp | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 5 - 10 µL |[4] |
Table 3: Summary of Method Performance from Literature
| Parameter | Artesunate (AS) | Dihydroartemisinin (DHA) | Reference(s) |
|---|---|---|---|
| Linearity Range | 1.23 - 1153 ng/mL | 1.52 - 1422 ng/mL | [4] |
| 2.00 - 600 ng/mL | 5.00 - 1400 ng/mL | [15] | |
| 0.4 - 961.1 ng/mL | 46.9 - 4691.8 ng/mL | [14] | |
| LLOQ | 1.23 ng/mL (3.20 nM) | 1.52 ng/mL (5.33 nM) | [4] |
| 25 ng/mL | 10 ng/mL | [9] | |
| Recovery | 89% - 108% | 80% - 112% | [11] |
| >85% | >85% | [14] | |
| >95% | >95% | [4] | |
| Intra/Inter-day Precision (%CV) | < 10.7% | < 10.7% | [4] |
| < 8.3% | < 8.3% | [16] |
| | 1.5% - 10.9% | 1.5% - 10.9% |[14] |
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. cellbiopharm.com [cellbiopharm.com]
- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of artesunate and its metabolite, dihydroartemisinin, in animal products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Cross-Validation of Artesunate Assays: Ensuring Consistency Across Laboratories
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data across different laboratories is paramount. This is particularly critical for antimalarial drugs like Artesunate, where precise quantification is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical efficacy trials. This guide provides a comparative overview of common analytical methods for Artesunate quantification, presenting supporting data from various studies to facilitate inter-laboratory comparison and method selection.
The cross-validation of analytical methods between laboratories is a cornerstone of robust drug development. It establishes the transferability and reproducibility of an assay, ensuring that results are consistent regardless of where the analysis is performed. This process typically involves a pre-defined study protocol where multiple laboratories analyze identical samples to assess the level of agreement in their findings. While comprehensive, multi-laboratory cross-validation studies for Artesunate are not extensively published, this guide collates and compares data from single-laboratory validation studies for the most prevalent analytical techniques.
Comparative Performance of Artesunate Assays
The following tables summarize the performance characteristics of various analytical methods for the quantification of Artesunate, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Spectrophotometry. These methods have been validated in different studies to assess key parameters such as linearity, precision, accuracy, and sensitivity (Limit of Detection and Quantification).
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of Artesunate in both bulk pharmaceutical ingredients and biological matrices.[1] It offers a balance of sensitivity, specificity, and cost-effectiveness.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 15-35 µg/mL[2] | 250–2500 μg/mL[3] | 10-60 µg/mL |
| Correlation Coefficient (r²) | 0.999[2] | 0.9918[3] | 0.996 |
| Precision (%RSD) | <2% (Reproducibility)[2] | 1.2867 (Intra-day), 1.6093 (Inter-day)[3] | <2.0% (Repeatability, Intra & Inter-day) |
| Accuracy (% Recovery) | 99.81%[2] | 99.94–100.92%[3] | 102.9% |
| Limit of Detection (LOD) | Not Reported | 52.35 µg/mL[3] | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | 158.63 µg/mL[3] | Not Reported |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is considered the gold standard for bioanalysis due to its high sensitivity and specificity, making it ideal for measuring low concentrations of Artesunate and its metabolites in biological fluids.[4][5]
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5-1000 ng/mL[5] | 1.23–1153 ng/mL (AS), 1.52–1422 ng/mL (DHA)[6] |
| Correlation Coefficient (r²) | Not Reported | > 0.999[6] |
| Precision (%CV) | <5% (Inter- and Intra-day) | ≤10.7% (Inter- and Intra-assay)[6] |
| Accuracy (% Inaccuracy) | Not Reported | ±12.4% (Inter- and Intra-assay)[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] | 1.2 ng/mL (AS), 2.0 ng/mL (DHA) |
| Limit of Detection (LOD) | Not Reported | 0.39 ng/mL (AS), 0.13 ng/mL (DHA)[6] |
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of Artesunate, particularly in pharmaceutical formulations.[7][8]
| Parameter | Method 1 | Method 2 |
| Linearity Range | 20-140 µg/mL[7][9] | 0.5-50 µg/ml[8] |
| Correlation Coefficient (r²) | 0.999[7][9] | 0.9998[8] |
| Precision (%RSD) | Not Reported | < 2.5% (Inter- and Intra-day)[8] |
| Accuracy (%RE) | Not Reported | < 3.0% (Inter- and Intra-day)[8] |
| Limit of Detection (LOD) | 0.83 mg/ml[7] | 0.375 µg/ml[8] |
| Limit of Quantitation (LOQ) | 2.09 mg/ml[7] | 1.25 µg/ml[8] |
Biological Assays
Bioassays provide a measure of the biological activity of Artesunate, which can be a useful complement to chemical quantification methods.
| Parameter | Method 1 (Quantitative Bioassay) |
| Linearity Range | 1.5–24.6 ng/mL[10][11] |
| Correlation Coefficient (r²) | 0.9373[10][11] |
| Precision | Not Reported as %RSD |
| Accuracy | Overestimation of control samples reported[10][11] |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are summaries of the experimental protocols used in the cited studies.
HPLC Method for Artesunate and Amodiaquine in Tablets
-
Chromatographic System: A reverse-phase HPLC system with a C18 column (250*4.6mm, 5µ) was used.
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (50:30:20) adjusted to pH 5.8 was used in an isocratic mode.[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Detection: UV detection at 208 nm.[2]
-
Sample Preparation: A powder equivalent to 25 mg of Artesunate was dissolved in the diluent to a final concentration of 250 µg/ml.[2]
LC-MS/MS Method for Artesunate and Dihydroartemisinin in Human Plasma
-
Sample Preparation: One-step protein precipitation with acetonitrile was used.[6]
-
Chromatographic System: Liquid chromatography with a C18 column.[6]
-
Mass Spectrometry: A single quadrupole mass spectrometry system with electrospray ionization in positive ion mode was used for detection.[6]
-
Internal Standard: Artemisinin was used as the internal standard.[6]
Spectrophotometric Method for Artesunate Injections
-
Instrumentation: UV-visible spectrophotometer.
-
Method: The wavelength of maximum absorbance (λmax) of a pure Artesunate sample was determined. A calibration curve (Beer Lambert's plot) was generated by measuring the absorbance of a series of standard solutions.[7]
-
Sample Preparation: The contents of the Artesunate injection vials were dissolved in methanol to a known concentration.[7]
-
Quantification: The absorbance of the sample solutions was measured at the predetermined λmax, and the concentration was calculated using the regression equation from the calibration curve.[7]
Biological Assay for Artesunate
-
Principle: The assay is based on measuring the antimalarial activity of the sample on Plasmodium falciparum 3D7 using a modified SYBR Green I drug susceptibility test.[10]
-
Procedure: A standard dose-response curve is generated by measuring the inhibition of parasite growth at various known concentrations of Artesunate. The concentration of Artesunate in unknown samples is then determined by comparing their inhibitory effect to the standard curve.[10]
Inter-Laboratory Validation Workflow
A typical workflow for the cross-validation of an analytical method between different laboratories is depicted below. This process ensures that the method is robust and transferable.
Caption: Workflow for an inter-laboratory cross-validation study.
Conclusion
The choice of an analytical method for Artesunate quantification depends on the specific application, required sensitivity, and available resources. While LC-MS/MS offers the highest sensitivity for bioanalytical studies, HPLC provides a robust and widely accessible method for quality control of pharmaceutical products. Spectrophotometric methods and bioassays can serve as simpler, cost-effective alternatives in certain contexts.
To ensure data integrity and comparability, it is imperative for laboratories to not only validate their chosen methods internally but also to participate in inter-laboratory comparisons or proficiency testing schemes whenever possible. The adoption of standardized protocols and reference materials is key to achieving harmonization of Artesunate assay results across different research and quality control settings. This will ultimately contribute to the safe and effective use of this vital antimalarial drug.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. ijrpb.com [ijrpb.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of HPLC with electrochemical detection and LC-MS/MS for the separation and validation of artesunate and dihydroartemisinin in animal and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric analysis of artesunate injections available in community pharmacies in Northern and Western Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. saspublishers.com [saspublishers.com]
- 10. Assessment of quantitative and semi-quantitative biological test methods of artesunate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Performance of Artesunate-d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Artesunate-d3 as an internal standard in the bioanalysis of Artesunate in various biological matrices. The information is compiled from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate analytical methods for their pharmacokinetic and metabolic studies.
Superior Performance of Deuterated Internal Standards
In bioanalytical assays utilizing mass spectrometry, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is due to the similar physicochemical properties between the analyte and its deuterated counterpart, which ensures they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in extraction efficiency and matrix effects, leading to enhanced accuracy and precision of the analytical method.
Comparative Analysis of Internal Standards for Artesunate Quantification
While direct head-to-head comparative studies are limited, the performance of this compound can be objectively assessed by comparing validation data from studies employing different internal standards. The following tables summarize the performance characteristics of LC-MS/MS methods for Artesunate quantification using a stable isotope-labeled analogue (presumed to be this compound or a similar deuterated standard), Artemisinin (ARN), and Trimipramine-d3 as internal standards in human plasma.
Table 1: Performance Characteristics of LC-MS/MS Methods for Artesunate Quantification in Human Plasma
| Parameter | Stable Isotope-Labeled Analogue[1][2] | Artemisinin (ARN)[3][4] | Trimipramine-d3 |
| Linearity Range | 1 - 2,500 nM (0.4 - 961.1 ng/mL) | 10 - 3,200 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 nM (0.4 ng/mL) | 10 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | 1.5 - 10.9% | < 15% | < 15% |
| Inter-day Precision (%CV) | 2.7 - 5.8% | < 15% | < 15% |
| Accuracy (% Deviation) | -5.7 to 3.5% | Within ±15% | Within ±15% |
| Extraction Recovery | > 85% | 89 - 108% | Not explicitly reported |
| Matrix Effect | Not explicitly reported | No significant effect observed | Not explicitly reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of Artesunate in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Method Using a Stable Isotope-Labeled Internal Standard
This method describes the simultaneous quantification of Artesunate (AS), its active metabolite Dihydroartemisinin (DHA), and its glucuronide metabolite (DHAG) in human plasma.[1][2]
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is used.
-
Protein precipitation is performed followed by high-throughput solid-phase extraction (SPE) in a 96-well plate format.
2. Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity LC system.
-
Column: Poroshell 120 EC-C18 column (50 x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Artesunate: Precursor ion > Product ion (specific m/z values not provided in the abstract).
-
DHA: Precursor ion > Product ion (specific m/z values not provided in the abstract).
-
DHAG: Precursor ion > Product ion (specific m/z values not provided in the abstract).
-
Stable Isotope-Labeled Internal Standard: Precursor ion > Product ion (specific m/z values not provided in the abstract).
-
4. Validation Parameters:
-
The method was validated according to FDA guidelines, assessing linearity, accuracy, precision, recovery, and stability.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the metabolic pathway of Artesunate and a typical experimental workflow for its pharmacokinetic analysis.
Caption: Metabolic pathway of Artesunate.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Artesunate in biological matrices. Its performance, as inferred from studies using stable isotope-labeled analogues, demonstrates excellent linearity, precision, accuracy, and recovery, which are critical for high-quality bioanalytical data. While other internal standards like Artemisinin can be used, the inherent advantages of a deuterated standard in minimizing variability and matrix effects make this compound the superior choice for demanding research and clinical applications. Researchers should consider the specific requirements of their studies when selecting an internal standard and ensure that the chosen analytical method is rigorously validated.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma [mdpi.com]
- 4. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Artesunate: Evaluating Accuracy and Precision with a Focus on Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Artesunate, a cornerstone in the treatment of malaria, is paramount for pharmacokinetic studies, drug formulation development, and clinical monitoring. The choice of analytical methodology and, critically, the internal standard, can significantly impact the reliability of these measurements. This guide provides a comparative overview of different analytical techniques for Artesunate quantification, with a special focus on the benefits of using a stable isotope-labeled internal standard like Artesunate-d3, compared to other approaches.
The Gold Standard: LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method to ensure the highest accuracy and precision. This approach involves synthesizing a version of the analyte where several atoms are replaced with their heavier isotopes (e.g., hydrogen with deuterium). This deuterated standard is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by the mass spectrometer due to its higher mass. This co-elution allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.
While a direct study comparing this compound with other methods was not identified in the immediate literature search, the principles of its utility are well-established in bioanalysis. A highly relevant comparison can be drawn from a validated LC-MS/MS method for Artesunate and its metabolites that utilized a newly synthesized stable isotope-labeled analogue for the metabolite dihydroartemisinin glucuronide (DHAG).[1][2] This method demonstrates the state-of-the-art approach for achieving robust and reliable quantification.
Alternative Analytical Approaches for Artesunate Quantification
For comparison, two other commonly employed methods are presented: an LC-MS method using a non-isotopic internal standard (Artemisinin) and a UV-Spectrophotometry method.
-
LC-MS with a Non-Isotopic Internal Standard (Artemisinin): This method offers good sensitivity and is a significant improvement over older techniques. Artemisinin, the parent compound of Artesunate, is often used as an internal standard.[3][4][5] While structurally related, its physicochemical properties are not identical to Artesunate, which can lead to differences in extraction efficiency and ionization response, potentially impacting accuracy and precision compared to a stable isotope-labeled standard.
-
UV-Spectrophotometry: This technique is simpler and more accessible than chromatography-based methods.[6] However, it lacks the selectivity of LC-MS and is more susceptible to interference from other compounds in the sample matrix. Its application is often limited to the analysis of bulk drug substance or simple formulations rather than complex biological matrices.
Comparative Performance Data
The following tables summarize the performance characteristics of the different analytical methods for Artesunate quantification.
Table 1: Performance Characteristics of LC-MS/MS and LC-MS Methods for Artesunate Quantification
| Parameter | LC-MS/MS with Stable Isotope-Labeled IS for Metabolite[1][2] | LC-MS with Artemisinin IS[3] | LC-MS with Artemisinin IS[4][5] |
| Linearity Range | 1 - 2,500 nM (0.4 - 961.1 ng/mL) | 3.20 - 3,000 nM (1.23 - 1153 ng/mL) | 10 - 3,200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 nM (0.4 ng/mL) | 3.20 nM (1.23 ng/mL) | 10 ng/mL |
| Intra-assay Precision (%CV) | 1.5 - 10.9% | ≤10.7% | Not explicitly stated |
| Inter-assay Precision (%CV) | 2.7 - 5.8% | ≤10.7% | Not explicitly stated |
| Accuracy (% Deviation) | -5.7 to 3.5% | ±12.4% | Not explicitly stated |
| Extraction Recovery | >85% | 95 - 98% | 89 - 108% |
Table 2: Performance Characteristics of UV-Spectrophotometry Method for Artesunate Quantification
| Parameter | UV-Spectrophotometry[6] |
| Linearity Range | 20 - 140 µg/mL |
| Lower Limit of Quantification (LOQ) | 2.09 mg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Accuracy (% Deviation) | Not explicitly stated |
| Precision (%CV) | Not explicitly stated |
Experimental Protocols
LC-MS/MS with Stable Isotope-Labeled Internal Standard for Metabolite[1][2]
A detailed protocol for a method using a stable isotope-labeled internal standard for the metabolite DHAG, which represents the best practice that would be applied for an this compound method, is as follows:
-
Sample Preparation: 50 μL of plasma is subjected to high-throughput solid-phase extraction in a 96-well plate format.
-
Chromatographic Separation: Separation is achieved on a Poroshell 120 EC-C18 column (50 x 2.1 mm, 2.7 μm).
-
Mass Spectrometry: Detection is performed using a mass spectrometer, with the method validated according to FDA guidelines.
LC-MS with Artemisinin Internal Standard[3]
-
Sample Preparation: One-step protein precipitation in acetonitrile.
-
Internal Standard: Artemisinin is used as the internal standard.
-
Chromatographic Separation: A C18 column is used for separation.
-
Mass Spectrometry: A single quadrupole mass spectrometry system is used for detection.
UV-Spectrophotometry[6]
-
Sample Preparation: The wavelength at maximum absorbance of pure Artesunate powder is determined using a UV-visible spectrophotometer to generate a Beer-Lambert plot.
-
Analysis: The validated plot is then used to assay the Artesunate samples.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Artesunate using LC-MS/MS, which is the core of the high-precision methods discussed.
Caption: Experimental workflow for Artesunate quantification by LC-MS/MS.
Conclusion
The selection of an appropriate analytical method for Artesunate quantification is critical for generating reliable and reproducible data. While simpler methods like UV-Spectrophotometry have their place in quality control of bulk materials, LC-MS/MS stands out for its superior sensitivity and selectivity, especially for complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, within an LC-MS/MS method represents the pinnacle of accuracy and precision. It effectively mitigates variability throughout the analytical process, providing the highest confidence in the quantitative results. For researchers and drug development professionals, adopting such a methodology is a key step towards ensuring the integrity and validity of their findings in the critical field of antimalarial drug research.
References
- 1. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric analysis of artesunate injections available in community pharmacies in Northern and Western Uganda - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Linearity: A Guide to Artesunate Calibration Curve Assessment Using Artesunate-d3
For researchers, scientists, and professionals in drug development, establishing a robust and reliable bioanalytical method is paramount for accurate quantification of therapeutic agents. This guide provides a comprehensive comparison of linearity assessments for Artesunate calibration curves, with a focus on the use of its stable isotope-labeled internal standard, Artesunate-d3. We will delve into experimental data, detailed protocols, and a comparative analysis of regression models to ensure precise and accurate measurements in your research.
The linearity of a calibration curve is a critical parameter in bioanalytical method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range. For Artesunate, a potent antimalarial drug, accurate quantification is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of the method.
Comparative Analysis of Linearity Data
The following table summarizes key parameters from various studies on the quantification of Artesunate, providing a comparative overview of linearity assessments. While direct data using this compound as an internal standard is not extensively published, the principles and acceptance criteria are transferable from methods using other internal standards like Artemisinin or stable isotope-labeled Dihydroartemisinin (DHA), the active metabolite of Artesunate.
| Concentration Range | Internal Standard (IS) | Regression Model | Correlation Coefficient (r²) | Reference |
| 10 - 3,200 ng/mL | Artemisinin (ARN) | Not Specified | > 0.99 | [1] |
| 3.20/5.33 – 3,000/5,000 nM (Artesunate/DHA) | Artemisinin (ARN) | 2nd-order polynomial with weighting (1/concentration) | > 0.999 | [2][3] |
| 1 - 2,500 nM (0.4 - 961.1 ng/mL) | Stable isotope-labeled analogue | Not Specified | Linear | [4][5] |
| 1 - 1,000 ng/mL (for DHA) | Stable isotope labeled DHA | Not Specified | > 0.995 | [6] |
| 1.03 - 762 ng/mL (for Artemisinin) | Artesunate | Not Specified | > 0.99 | [7] |
| 1.5 - 24.6 ng/mL | Not Applicable (Bioassay) | Linear | 0.9373 | [8] |
This data highlights that linearity for Artesunate and related compounds is consistently achieved over a wide concentration range with high correlation coefficients. The choice of regression model, including linear, weighted linear, and polynomial, can impact the accuracy of the results, especially at the lower and upper limits of quantification.
The Gold Standard: Experimental Protocol for Linearity Assessment
A robust linearity assessment is underpinned by a meticulously executed experimental protocol. The following is a detailed methodology for establishing an Artesunate calibration curve using this compound as the internal standard, based on best practices in bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Artesunate Stock Solution (1 mg/mL): Accurately weigh and dissolve Artesunate reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Artesunate stock solution.
-
Working Solutions: Prepare a series of Artesunate working solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 1 to 1000 ng/mL). Prepare a single this compound working solution at a concentration that provides an optimal response (e.g., 100 ng/mL).
Preparation of Calibration Standards
-
Spike a known volume of blank biological matrix (e.g., human plasma) with the Artesunate working solutions to achieve a minimum of six to eight non-zero concentration levels.
-
Add the this compound working solution to each calibration standard and quality control (QC) sample to a final constant concentration.
Sample Preparation
-
Employ a validated extraction method such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[1][2][7]
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[9]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Artesunate and this compound.
Data Analysis and Regression Models
-
Construct the calibration curve by plotting the peak area ratio (Artesunate/Artesunate-d3) against the nominal concentration of Artesunate.
-
Evaluate different regression models:
-
Unweighted Linear Regression: This is the simplest model but may not be appropriate if the variance of the data is not constant across the concentration range (heteroscedasticity).
-
Weighted Linear Regression: This model is often preferred as it gives more weight to the lower concentration levels, improving accuracy at the lower limit of quantification (LLOQ). Common weighting factors include 1/x or 1/x².[10]
-
Quadratic (Polynomial) Regression: This model may be used if the response is not strictly linear, but its use should be justified.[2][3]
-
-
The chosen model should be the simplest one that adequately describes the concentration-response relationship, with a correlation coefficient (r²) greater than 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% at the LLOQ), as per regulatory guidelines from the FDA and EMA.[11][12][13]
Visualizing the Workflow
To better understand the logical flow of a linearity assessment, the following diagram illustrates the key steps involved.
Conclusion
The assessment of linearity is a cornerstone of bioanalytical method validation for Artesunate. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest level of accuracy and precision. While a simple linear regression model is often sufficient, a weighted linear regression model (e.g., 1/x²) frequently provides a better fit for bioanalytical data and improves the accuracy of quantification, particularly at the lower end of the calibration range. Researchers should carefully evaluate different regression models and select the one that best describes the data, adhering to the acceptance criteria set forth by regulatory agencies. By following a rigorous experimental protocol and a thorough data analysis process, scientists can confidently and accurately quantify Artesunate in their studies, contributing to the development of this vital antimalarial therapy.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellbiopharm.com [cellbiopharm.com]
- 7. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of quantitative and semi-quantitative biological test methods of artesunate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. elearning.unite.it [elearning.unite.it]
- 13. fda.gov [fda.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Artesunate Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of artesunate, a cornerstone of malaria treatment, is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of analytical method accuracy and reliability. This guide provides an objective comparison between Artesunate-d3, a stable isotope-labeled (SIL) internal standard, and common structural analogs, supported by experimental data from published studies.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction, derivatization, and instrument response. This comparison will explore the performance of this compound against structural analogs such as artemisinin and artemether in key analytical validation parameters.
Performance Data: A Head-to-Head Comparison
The selection of an internal standard significantly impacts the performance of bioanalytical methods. While stable isotope-labeled standards like this compound are often considered the gold standard for mass spectrometry-based assays due to their similar physicochemical properties to the analyte, structural analogs offer a more accessible alternative. The following tables summarize the performance of analytical methods utilizing these different types of internal standards for the quantification of artesunate and its active metabolite, dihydroartemisinin (DHA).
Table 1: Method Performance Using a Structural Analog as Internal Standard
| Analyte | Internal Standard | Linearity (r²) | Accuracy (% Inaccuracy) | Precision (% CV) | Recovery (%) |
| Artesunate | Artemisinin | > 0.999[1][2] | ±12.4[1][2] | ≤10.7[1][2] | ≥95[1][2] |
| Dihydroartemisinin | Artemisinin | > 0.999[1][2] | ±12.4[1][2] | ≤10.7[1][2] | ≥95[1][2] |
| Artesunate | Artemether | > 0.998 | 99-101% | 1-3% | Not Reported |
Data synthesized from multiple sources employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 2: Method Performance Using a Stable Isotope-Labeled Internal Standard
| Analyte | Internal Standard | Linearity Range (nM) | Accuracy (% Deviation) | Precision (% Variability) | Recovery (%) |
| Artesunate | Deuterated Analog | 1 - 2,500[3] | -5.7 to 5.8[3] | 1.5 to 10.9[3] | >85[3] |
| Dihydroartemisinin | Deuterated Analog | 165 - 16,500[3] | -5.7 to 5.8[3] | 1.5 to 10.9[3] | >85[3] |
| DHA Glucuronide | Deuterated Analog | 4 - 10,000[3] | -5.7 to 5.8[3] | 1.5 to 10.9[3] | >85[3] |
Data from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]
Key Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used to generate the data presented above.
Protocol 1: Quantification of Artesunate and Dihydroartemisinin using Artemisinin as an Internal Standard by LC-MS
This method is adapted from a simplified assay for the simultaneous quantification of artesunate and its metabolite in human plasma.[1][2]
-
Sample Preparation: A one-step protein precipitation is performed by adding acetonitrile, containing artemisinin as the internal standard, to a human plasma sample.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system equipped with a C18 column.
-
Mass Spectrometric Detection: A single quadrupole mass spectrometry system is used for the detection of artesunate, dihydroartemisinin, and the internal standard.
Protocol 2: Quantification of Artesunate and its Metabolites using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
This protocol is based on a method developed for the simultaneous quantification of artesunate, dihydroartemisinin, and dihydroartemisinin glucuronide in human plasma.[3]
-
Sample Preparation: Solid-phase extraction is performed on a 96-well plate format using 50 μL of plasma. A newly synthesized stable isotope-labeled analog is used as the internal standard.
-
Chromatographic Separation: The extracted analytes are separated on a Poroshell 120 EC-C18 column.
-
Tandem Mass Spectrometric Detection: An LC-MS/MS system is used for the quantification of the analytes and the internal standard.
Visualizing the Workflow and Chemical Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the structural relationship between artesunate and a common analog.
Discussion and Conclusion
The data presented highlights a critical trade-off in the selection of an internal standard for artesunate quantification.
This compound (and other SILs) , when used with LC-MS/MS, generally provides superior accuracy and precision.[3] This is because its physicochemical properties are nearly identical to the analyte, allowing it to more effectively compensate for variations during sample processing and, crucially, for matrix effects which can cause ion suppression or enhancement in the mass spectrometer.[4][5] The use of a SIL internal standard is considered best practice, particularly for regulatory submissions and clinical trials where the highest level of accuracy is required.
Structural analogs , such as artemisinin and artemether, offer a more cost-effective and readily available alternative. The data shows that methods using these analogs can still achieve acceptable linearity, accuracy, and precision, particularly for HPLC-UV or less complex LC-MS applications.[1][2] However, the key limitation of structural analogs is that their behavior may not perfectly match that of artesunate. Differences in polarity, pKa, and stability can lead to differential extraction recovery and chromatographic retention, potentially compromising the accuracy of the results, especially in complex biological matrices.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. texilajournal.com [texilajournal.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Artesunate Quantification: Plasma vs. Whole Blood
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the antimalarial drug Artesunate and its active metabolite, Dihydroartemisinin (DHA), is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug efficacy evaluation. A critical decision in the bioanalytical workflow is the choice of matrix: plasma or whole blood. This guide provides a comprehensive comparative analysis of Artesunate quantification in these two matrices, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their study designs.
Key Considerations: Plasma vs. Whole Blood Analysis
The primary difference between plasma and whole blood lies in the presence of red blood cells (RBCs). While plasma is the acellular fluid portion of blood, whole blood includes RBCs, which can sequester drugs and present unique analytical challenges. The distribution of Artesunate and DHA between plasma and RBCs is a key factor influencing the choice of matrix.
A pilot study has shown that the blood-to-plasma ratio for both Artesunate and its active metabolite Dihydroartemisinin (DHA) is approximately 0.75.[1][2] This indicates a lower concentration of the compounds in red blood cells compared to plasma.[1][2] Consequently, plasma is often considered the preferred matrix for pharmacokinetic studies of Artesunate.[2]
Quantitative Data Comparison
The following tables summarize key pharmacokinetic and stability parameters for Artesunate and its active metabolite DHA in both plasma and whole blood.
Table 1: Pharmacokinetic Parameters of Artesunate and DHA
| Parameter | Matrix | Artesunate | Dihydroartemisinin (DHA) | Reference |
| Cmax (ng/mL) | Plasma | 3260 (1020–164000) | 3140 (1670–9530) | [3] |
| Tmax (hours) | Plasma | 0.09 (0.6–6.07) | 0.14 (0.6–6.07) | [3] |
| Half-life (t½) (hours) | Plasma | 0.25 (0.1-1.8) | 1.31 (0.8–2.8) | [3] |
| AUC (ng·h/mL) | Plasma | 727 (290–111256) | 3492 (2183–6338) | [3] |
| Blood:Plasma Ratio | - | ~0.75 | ~0.75 | [1][2] |
Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.[3][4]
Table 2: Stability of Artesunate and Dihydroartemisinin (DHA)
| Condition | Matrix | Compound | Stability | Reference |
| Room Temperature (19–25 °C) | Plasma | Artesunate & DHA | Stable for up to 6 hours | [5] |
| Refrigerated (2–8 °C) after protein precipitation | Plasma | Artesunate & DHA | Stable for up to 72 hours | [5] |
| Freeze/Thaw Cycles (-80 °C/Room Temp) | Plasma | Artesunate & DHA | Stable through three cycles | [5] |
| Long-term Storage (-80 °C) | Plasma | Artesunate & DHA | Stable for up to one year | [5] |
| Neutral pH (aqueous solution) | - | Artesunate | Half-life of 10.8 hours | [6] |
| Neutral pH (aqueous solution) | - | DHA | Half-life of 5.5 hours | [6] |
| In Plasma | - | Artesunate | Half-life of 7.3 hours | [6] |
| In Plasma | - | DHA | Half-life of 2.3 hours | [6] |
Artesunate is known to be chemically unstable and degrades in the presence of ferrous iron (Fe(II)-heme) or biological reductants.[6] Its stability is also pH-dependent, with increased degradation in acidic conditions.[7]
Experimental Protocols
Accurate quantification of Artesunate and DHA requires robust and validated bioanalytical methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]
Protocol 1: Quantification of Artesunate and DHA in Human Plasma
This protocol is based on a simplified method involving one-step protein precipitation.[5]
1. Sample Collection and Handling:
-
Collect venous blood in heparinized tubes.
-
Centrifuge the blood to separate plasma.
-
Store plasma samples at -80 °C until analysis.[5]
2. Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Artemisinin).[5]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 column for separation.[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid, is common.[9]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).[5]
-
Detection: Monitor for the specific mass-to-charge ratios (m/z) of Artesunate, DHA, and the internal standard. For example, Artesunate and DHA can form ammonium adducts [M+NH4]+ with m/z ratios of 402 and 302, respectively.[5]
Protocol 2: Quantification of Artesunate and DHA in Human Whole Blood
Quantification in whole blood is more challenging due to the presence of hemoglobin, which contains Fe(II) that can degrade the endoperoxide bridge of artemisinins.[1] This protocol includes stabilization steps to overcome this challenge.
1. Sample Collection and Stabilization:
-
Collect venous blood in tubes containing an anticoagulant.
-
Immediately after collection, add a stabilizing solution. A combination of potassium dichromate to deactivate the Fe(II) in hemoglobin and deferoxamine to chelate Fe(III) has been shown to be effective.[1]
2. Sample Preparation (Extraction):
-
Due to the complexity of the matrix, a liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes and remove interfering substances.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are generally similar to those used for plasma analysis, with potential modifications to the chromatography to manage matrix effects from the whole blood.
Mandatory Visualizations
Metabolic Pathway of Artesunate
Caption: Metabolic conversion of Artesunate to its active form, DHA.
Experimental Workflow: Plasma vs. Whole Blood Analysis
Caption: Comparative workflow for Artesunate analysis in plasma and whole blood.
Conclusion
The choice between plasma and whole blood for Artesunate quantification depends on the specific research question. For most pharmacokinetic studies, plasma is the recommended matrix due to the lower concentration of Artesunate and DHA in red blood cells and the simpler, more established analytical workflows.[2] However, when investigating the drug's action within infected red blood cells or exploring the total drug exposure in the circulatory system, whole blood analysis, despite its challenges, becomes indispensable. The development of robust stabilization techniques has made the quantification of artemisinins in whole blood feasible, opening new avenues for malaria research.[1] Researchers must carefully consider the pros and cons of each matrix and select the one that best aligns with their study objectives, ensuring the use of a validated and sensitive bioanalytical method.
References
- 1. Quantification of dihydroartemisinin, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of intravenous artesunate during severe malaria treatment in Ugandan adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. extranet.who.int [extranet.who.int]
- 9. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Artesunate-d3: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Artesunate-d3, a deuterated analog of the antimalarial drug Artesunate. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Artesunate is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1][2][3]. Therefore, meticulous care must be taken throughout its lifecycle in the laboratory, from handling to final disposal.
Hazard Profile of Artesunate
A clear understanding of the hazards associated with Artesunate is fundamental to its safe management. The following table summarizes the key safety information derived from available Safety Data Sheets (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed[1][2]. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth[1]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1]. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection[1]. |
| Acute Dermal Toxicity | Harmful in contact with skin[3]. | Wear protective gloves/protective clothing. |
| Acute Inhalation Toxicity | Harmful if inhaled[3]. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area[4]. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, regional, and national regulations for pharmaceutical and chemical waste[1]. The following procedure outlines the best practices for its disposal in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE as indicated in the SDS[5]. This includes:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
2. Waste Segregation: Proper segregation of chemical waste is critical.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the compound. Place these materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
3. Container Selection and Labeling:
-
Use containers that are compatible with the chemical nature of the waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Reproductive Hazard").
4. Spill Management: In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous solid waste container[1].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous solid waste container.
-
Decontaminate the spill area with an appropriate solvent or cleaning agent.
5. Final Disposal Pathway:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash[4]. Pharmaceutical waste, especially that which is considered hazardous, generally requires incineration at a permitted treatment facility[6][7].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS No: NA [aquigenbio.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
